molecular formula C10H8N2O2 B188153 5-(1H-pyrrol-1-yl)nicotinic acid CAS No. 690632-31-6

5-(1H-pyrrol-1-yl)nicotinic acid

Cat. No.: B188153
CAS No.: 690632-31-6
M. Wt: 188.18 g/mol
InChI Key: MBHJQDUXANKYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-pyrrol-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrrol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHJQDUXANKYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365986
Record name 5-(1H-pyrrol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-31-6
Record name 5-(1H-pyrrol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 5-(1H-pyrrol-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary precursors, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The most direct and established method for the synthesis of this compound is the Clauson-Kaas reaction . This reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran to form a substituted pyrrole. In this specific synthesis, the primary amine is 5-aminonicotinic acid, which reacts with 2,5-dimethoxytetrahydrofuran in an acidic medium.

The overall synthesis can be broken down into two main stages:

  • Stage 1: Synthesis of the precursor, 5-aminonicotinic acid.

  • Stage 2: Clauson-Kaas pyrrole synthesis to yield the final product, this compound.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Clauson-Kaas Reaction Nicotinic_Acid Nicotinic Acid Bromination Bromination Nicotinic_Acid->Bromination 5_Bromonicotinic_Acid 5-Bromonicotinic Acid Bromination->5_Bromonicotinic_Acid Amination Amination 5_Bromonicotinic_Acid->Amination 5_Aminonicotinic_Acid 5-Aminonicotinic Acid Amination->5_Aminonicotinic_Acid 5_Aminonicotinic_Acid_2 5-Aminonicotinic Acid Clauson_Kaas Clauson-Kaas Reaction 5_Aminonicotinic_Acid_2->Clauson_Kaas 2_5_Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2_5_Dimethoxytetrahydrofuran->Clauson_Kaas Final_Product This compound Clauson_Kaas->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 5-Aminonicotinic Acid

5-Aminonicotinic acid is a crucial precursor that is not always commercially available. A reliable method for its synthesis begins with the bromination of nicotinic acid, followed by amination.

Step 1: Bromination of Nicotinic Acid

This step involves the direct bromination of nicotinic acid to produce 5-bromonicotinic acid.

Reaction Scheme:

Bromination_Reaction Nicotinic_Acid Nicotinic Acid Thionyl_Chloride_Bromine + SOCl₂, Br₂, Fe (cat.) 5_Bromonicotinic_Acid 5-Bromonicotinic Acid Nicotinic_Acid->5_Bromonicotinic_Acid Reflux

Figure 2: Bromination of nicotinic acid.

Experimental Protocol:

  • To a mixture of nicotinic acid (50 g, 0.406 mol), 70 ml (0.96 mol) of thionyl chloride, and 0.25 g (0.5% w/w) of reduced iron powder, heat the mixture to 70°C with stirring.

  • Over a period of 2 hours, add 40 ml (0.78 mol) of bromine to the reaction mixture.

  • Reflux the reaction mixture for 6 hours with continuous stirring.

  • After cooling, distill off the excess thionyl chloride under reduced pressure.

  • Cool the residue and carefully add a 4N potassium hydroxide solution until the pH of the mixture is approximately 3.

  • The precipitated 5-bromonicotinic acid is collected by filtration, washed with cold water, and recrystallized from isopropanol.

Quantitative Data:

ParameterValue
Starting MaterialNicotinic Acid
Key ReagentsThionyl chloride, Bromine, Iron powder
Reported Yield~90%
Melting Point182°C
Step 2: Amination of 5-Bromonicotinic Acid

The subsequent step is the conversion of 5-bromonicotinic acid to 5-aminonicotinic acid via a nucleophilic substitution reaction with ammonia, catalyzed by copper.

Reaction Scheme:

Amination_Reaction 5_Bromonicotinic_Acid 5-Bromonicotinic Acid Ammonia_Copper + aq. NH₃, CuSO₄·5H₂O 5_Aminonicotinic_Acid 5-Aminonicotinic Acid 5_Bromonicotinic_Acid->5_Aminonicotinic_Acid High Pressure, 170-180°C

Figure 3: Amination of 5-bromonicotinic acid.

Experimental Protocol:

  • In a high-pressure reactor, combine 5-bromonicotinic acid (20.2 g, 100 mmol) and copper sulfate pentahydrate (4.98 g, 20 mmol) in 40 mL of aqueous ammonia solution.

  • Seal the reactor and heat the mixture to 170-180°C with stirring for 19 hours.

  • After cooling the reactor, treat the dark-colored solution with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.

  • Filter the mixture to remove the solid precipitate.

  • Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid.

  • Concentrate the solution under reduced pressure to induce precipitation of the product.

  • Collect the solid 5-aminonicotinic acid by filtration and dry under vacuum.

Quantitative Data:

ParameterValue
Starting Material5-Bromonicotinic Acid
Key ReagentsAqueous Ammonia, Copper (II) Sulfate Pentahydrate
Reported YieldInformation not available in the provided context.
AppearanceGolden solid

Stage 2: Synthesis of this compound via Clauson-Kaas Reaction

Reaction Scheme:

Clauson_Kaas_Reaction 5_Aminonicotinic_Acid 5-Aminonicotinic Acid Acetic_Acid Glacial Acetic Acid Plus + 2_5_Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Final_Product This compound Acetic_Acid->Final_Product Reflux

Figure 4: Clauson-Kaas synthesis of the target compound.

Proposed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-aminonicotinic acid (1.38 g, 10 mmol) and glacial acetic acid (20 mL).

  • To this suspension, add 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol, 1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Adjust the pH of the aqueous solution to 4-5 with a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Anticipated Quantitative Data:

ParameterValue
Starting Materials5-Aminonicotinic Acid, 2,5-Dimethoxytetrahydrofuran
Solvent/CatalystGlacial Acetic Acid
Estimated Yield60-80% (based on similar reactions)
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis pathway.

StepStarting MaterialKey Reagents/CatalystsSolventReaction ConditionsProductReported/Estimated Yield
1 Nicotinic AcidThionyl chloride, Bromine, Fe-70°C to Reflux, 6h5-Bromonicotinic Acid~90%
2 5-Bromonicotinic Acidaq. NH₃, CuSO₄·5H₂OWater170-180°C, 19h (High Pressure)5-Aminonicotinic AcidInformation not available in the provided context.
3 5-Aminonicotinic Acid2,5-DimethoxytetrahydrofuranGlacial Acetic AcidReflux, 4-6hThis compound60-80% (Estimated)

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound. The two-stage process, commencing with the synthesis of 5-aminonicotinic acid followed by a Clauson-Kaas reaction, utilizes well-established chemical transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the successful preparation of this target molecule for further investigation. It is recommended that the proposed protocol for the final step be optimized in the laboratory to determine the precise optimal reaction conditions and yield.

References

Technical Guide: Physicochemical Properties of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physicochemical properties of 5-(1H-pyrrol-1-yl)nicotinic acid. Due to the limited availability of experimental data for this specific compound, this document outlines standardized experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, pKa, and the partition coefficient (logP). Furthermore, a general experimental workflow for the comprehensive characterization of a novel chemical entity is presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of new chemical entities.

Introduction

This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the physicochemical properties of such compounds is a critical component of the drug discovery and development process, as these properties profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy.

This guide addresses the current knowledge gap regarding the experimental physicochemical data for this compound and provides the necessary methodological framework for its empirical determination.

Physicochemical Properties

The available physicochemical data for this compound is limited, with most values being computationally predicted. A summary of these properties is presented in Table 1. It is crucial for research and development purposes that these predicted values be confirmed through experimental determination.

Table 1: Physicochemical Properties of this compound

PropertyValueData Type
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.18 g/mol -
Boiling Point 412.7 ± 35.0 °CPredicted
Density 1.28 ± 0.1 g/cm³Predicted
pKa 3.00 ± 0.10Predicted
Melting Point No data available-
Solubility No data available-
LogP No data available-

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds, which are applicable to this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method [1][2][3][4]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensing device.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) for a preliminary approximate determination.

  • For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2°C/minute as the approximate melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

Solubility is a crucial parameter that affects a drug's bioavailability. The solubility of an ionizable compound like this compound is pH-dependent.

Methodology: Shake-Flask Method [5][6][7][8][9]

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), and organic solvents such as ethanol.

  • Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container. The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Reporting: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (pyridine and pyrrole nitrogens) functional groups, multiple pKa values may exist.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve. For complex molecules, derivative plots of the titration curve can aid in the precise identification of the equivalence points.

Partition Coefficient (LogP) and Distribution Coefficient (LogD) Determination

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of the concentrations of the neutral compound in the two phases of a mixture of two immiscible liquids at equilibrium. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Methodology: Shake-Flask Method [10][11][12][13][14]

  • Solvent System: The standard solvent system is n-octanol and water, or a buffered aqueous solution for LogD determination (e.g., pH 7.4). The two phases are pre-saturated with each other before the experiment.

  • Procedure: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The second phase is added, and the mixture is shaken vigorously in a sealed container until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation:

    • LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

    • LogD = log₁₀ (Σ[Species]ₙ-ₒ꜀ₜₐₙₒₗ / Σ[Species]ₐᵩᵤₑₒᵤₛ) at a specific pH.

General Experimental Workflow for Physicochemical Characterization

The systematic characterization of a novel compound like this compound is essential for its development. The following diagram illustrates a logical workflow for this process.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_physicochemical Physicochemical Characterization cluster_biological Preliminary Biological Screening Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, MS, IR) Purification->Structure_Confirmation Melting_Point Melting Point Determination Structure_Confirmation->Melting_Point Solubility Solubility Profiling (Aqueous and Organic Solvents) Melting_Point->Solubility pKa pKa Determination Solubility->pKa LogP_LogD LogP / LogD Measurement pKa->LogP_LogD In_vitro_assays In vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) LogP_LogD->In_vitro_assays

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a comprehensive framework for its physicochemical characterization. The outlined experimental protocols are standard methodologies in the field of medicinal chemistry and drug development. The systematic determination of these properties is a prerequisite for advancing our understanding of this compound's potential as a therapeutic agent. Future research should focus on the empirical determination of the properties detailed in this guide to build a robust data profile for this compound.

References

5-(1H-pyrrol-1-yl)nicotinic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identifiers and Properties

5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound incorporating both a pyridine and a pyrrole ring system. This unique structural motif makes it a compound of interest in medicinal chemistry and materials science. A comprehensive summary of its identifiers and key properties is provided below.

Table 1: Compound Identifiers for this compound
IdentifierValue
CAS Number 690632-31-6[1][2]
IUPAC Name 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
Other Names 5-(1-pyrrolyl)nicotinic acid; 5-pyrrol-1-yl-nicotinic acid; AKOS BBS-00001374; IFLAB-BB F1926-0019[2]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
Canonical SMILES C1=CC=C(N1)C2=CN=C(C=C2)C(=O)O
InChI Key MBHJQDUXANKYCO-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties of this compound
PropertyValueNotes
Boiling Point 412.7 ± 35.0 °CPredicted
Density 1.28 ± 0.1 g/cm³Predicted
pKa 3.00 ± 0.10Predicted

Note: The physicochemical properties listed are predicted values and should be confirmed through experimental analysis.

Table 3: Safety and Hazard Information
Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[2]
H315: Causes skin irritationSkin irritation (Category 2)[2]
H319: Causes serious eye irritationSerious eye irritation (Category 2)[2]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2]

Experimental Protocols

Synthesis of this compound via Paal-Knorr Reaction

Materials:

  • 5-aminonicotinic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-aminonicotinic acid (1.0 eq) in a mixture of glacial acetic acid and ethanol.

  • Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 5-aminonicotinic acid in acetic acid/ethanol B 2. Add 2,5-dimethoxytetrahydrofuran A->B C 3. Heat to reflux (4-6 h) B->C D 4. Cool and evaporate solvents C->D E 5. Dissolve in ethyl acetate D->E F 6. Wash with NaHCO3, water, brine E->F G 7. Dry and concentrate F->G H 8. Flash column chromatography G->H I 9. Characterize (NMR, MS) H->I J This compound I->J Pure Product

Caption: Proposed experimental workflow for the synthesis of this compound.

Potential Signaling Pathway

While no specific signaling pathways involving this compound have been elucidated, its structural similarity to nicotinic acid (niacin) suggests it may interact with related pathways. The diagram below illustrates a known signaling pathway for nicotinic acid, which serves as a hypothetical model for the potential biological activity of its pyrrole-substituted derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect NA Nicotinic Acid Derivative (Hypothetical Ligand) GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein (Inhibitory G-protein) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Lipolysis Inhibition of Lipolysis Gi->Lipolysis Leads to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates HSL->Lipolysis Mediates

Caption: Hypothetical signaling pathway for this compound based on known nicotinic acid pathways.

References

Spectroscopic and Synthetic Profile of 5-(1H-pyrrol-1-yl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5-(1H-pyrrol-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document presents predicted spectroscopic values based on established principles and data from analogous structures. A detailed experimental protocol for its synthesis via the Paal-Knorr reaction is also outlined.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of the spectra of its constituent moieties, nicotinic acid and pyrrole.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.1s1HH-2 (Pyridine)
~8.7s1HH-6 (Pyridine)
~8.3t1HH-4 (Pyridine)
~7.2t2HH-2', H-5' (Pyrrole)
~6.3t2HH-3', H-4' (Pyrrole)
>10br s1HCOOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~166COOH
~152C-6 (Pyridine)
~148C-2 (Pyridine)
~138C-4 (Pyridine)
~133C-5 (Pyridine)
~125C-3 (Pyridine)
~120C-2', C-5' (Pyrrole)
~110C-3', C-4' (Pyrrole)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
~3100MediumC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480Medium-StrongC=C and C=N stretch (Aromatic rings)
~1300MediumC-N stretch
~1200MediumO-H bend (Carboxylic acid)
~750StrongC-H out-of-plane bend (Aromatic)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
188.06[M]⁺ (Molecular Ion)
171.05[M-OH]⁺
143.06[M-COOH]⁺
115.05[M-COOH-N₂]⁺

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 5-aminonicotinic acid serves as the primary amine.

Synthesis of this compound via Paal-Knorr Reaction

Materials:

  • 5-Aminonicotinic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-aminonicotinic acid (1 equivalent) in a mixture of glacial acetic acid and ethanol.

  • Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Neutralization and Extraction: The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product. The precipitate is collected by filtration.

  • Purification: The crude product is washed with cold water and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

SynthesisWorkflow Reactants 5-Aminonicotinic Acid + 2,5-Dimethoxytetrahydrofuran Reaction Paal-Knorr Condensation (Glacial Acetic Acid, Reflux) Reactants->Reaction Step 1 Workup Solvent Removal & Neutralization Reaction->Workup Step 2 Purification Acidification, Filtration & Recrystallization Workup->Purification Step 3 Product This compound Purification->Product Step 4 Characterization Spectroscopic Analysis (NMR, IR, Mass) Product->Characterization Confirmation

Caption: Synthetic pathway for this compound.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of 5-(1H-pyrrol-1-yl)nicotinic acid. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document outlines the established experimental protocols and data presentation standards that would be employed in its determination. This guide serves as a robust framework for researchers undertaking similar crystallographic studies, particularly in the context of drug design and materials science where a precise understanding of a molecule's three-dimensional structure is paramount.

Synthesis and Crystallization: The Foundation of Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the reaction of a suitable aminopyridine derivative with 2,5-dimethoxytetrahydrofuran in an acidic medium, a method known as the Clauson-Kaas reaction, to form the pyrrole ring. The carboxylic acid functionality would typically be present on the starting pyridine ring.

Crystallization: The Art of Growing Order

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. For an organic acid like this compound, several crystallization techniques can be employed.[1][2] The choice of solvent is critical, and a systematic screening of various solvents and solvent mixtures is necessary.[1]

Common Crystallization Methods:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing the compound to crystallize.[3]

Experimental Protocols for Crystal Structure Determination

Once suitable crystals are obtained, the next phase involves data collection and structure solution using X-ray crystallography.

X-ray Diffraction Data Collection

A single crystal is mounted on a goniometer and placed in the path of an X-ray beam. Modern diffractometers, often equipped with a CCD or CMOS detector, are used to measure the intensities and positions of the diffracted X-rays.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[5] This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data using least-squares methods to improve its accuracy.[6]

Data Presentation: A Quantitative Look at the Crystal Structure

The final results of a crystal structure analysis are presented in a standardized format, typically in tables that summarize the key crystallographic and geometric parameters. The following tables represent the type of data that would be generated for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₀H₈N₂O₂
Formula weight188.18 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemHypothetical: Monoclinic
Space groupHypothetical: P2₁/c
Unit cell dimensions
aHypothetical: 8.0 Å
bHypothetical: 12.0 Å
cHypothetical: 9.5 Å
α90°
βHypothetical: 105°
γ90°
VolumeHypothetical: 878 ų
Z4
Density (calculated)Hypothetical: 1.422 Mg/m³
Absorption coefficientHypothetical: 0.103 mm⁻¹
F(000)392
Crystal sizeHypothetical: 0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-10<=h<=10, -15<=k<=15, -12<=l<=12
Reflections collectedHypothetical: 8500
Independent reflectionsHypothetical: 2000 [R(int) = 0.03]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2000 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
N1C1Hypothetical: 1.38
N1C4Hypothetical: 1.38
C5C6Hypothetical: 1.48
C8O1Hypothetical: 1.25
C8O2Hypothetical: 1.26

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C4N1C1Hypothetical: 108.0
C7C6C5Hypothetical: 118.0
O1C8O2Hypothetical: 125.0
O1C8C7Hypothetical: 117.5

Table 4: Hydrogen Bond Geometry (Å, °)

D—H···Ad(D-H)d(H···A)d(D···A)<(DHA)
O1—H1···N2Hypothetical: 0.82Hypothetical: 1.95Hypothetical: 2.75Hypothetical: 165

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction study.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Deposition Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Data Collection Mounting->XRay Integration Data Integration & Reduction XRay->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Analysis of Geometric Parameters Validation->Analysis Deposition Deposition to CCDC Analysis->Deposition

A typical workflow for single-crystal X-ray diffraction analysis.

Logical Relationships in Crystallographic Analysis

The relationship between the key components of a crystallographic experiment can be visualized as follows.

logical_relationships Compound Target Compound (this compound) SingleCrystal Single Crystal Compound->SingleCrystal Crystallization DiffractionData Diffraction Data (Intensities & Angles) SingleCrystal->DiffractionData X-ray Diffraction ElectronDensity Electron Density Map DiffractionData->ElectronDensity Fourier Transform StructuralModel 3D Structural Model ElectronDensity->StructuralModel Model Building & Refinement

Logical flow from compound to 3D structural model.

Conclusion

The crystal structure analysis of this compound, while not yet publicly detailed, would follow the rigorous and well-established protocols outlined in this guide. A thorough understanding of its solid-state structure, including intermolecular interactions such as hydrogen bonding, would provide invaluable insights for drug development professionals in areas like polymorph screening, formulation, and understanding structure-activity relationships. The methodologies and data presentation formats described herein represent the gold standard in small molecule crystallography, ensuring that the resulting structural information is accurate, reliable, and universally understood within the scientific community.

References

Solubility Profile of 5-(1H-pyrrol-1-yl)nicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its formulation, bioavailability, and overall therapeutic efficacy. 5-(1H-pyrrol-1-yl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in drug discovery and development. Understanding its solubility profile is essential for designing appropriate delivery systems and for processes such as purification and crystallization. This technical guide summarizes the available solubility data for the parent compound, nicotinic acid, and provides a detailed experimental protocol for solubility determination.

Data Presentation: Solubility of Nicotinic Acid

The following table summarizes the mole fraction and molar solubility of nicotinic acid in several organic solvents at 298.15 K (25 °C). The data indicates that nicotinic acid exhibits the highest solubility in dimethyl sulfoxide (DMSO).[1][2]

SolventMole Fraction (x)Molar Solubility (mol/dm³)
Dimethyl Sulfoxide (DMSO)0.2022.85
Ethanol0.02590.444
MethanolNot specifiedNot specified
Acetone0.003580.048
Acetonitrile0.001090.021
Diethyl Ether0.001460.014
Butan-1-ol0.01050.114
Pentan-1-ol0.00760.070
Hexan-1-ol0.00590.049
Butan-2-ol0.00940.103

Data compiled from studies on nicotinic acid.[1][2][3]

Experimental Protocols

The determination of thermodynamic or equilibrium solubility is crucial for understanding the intrinsic solubility of a compound. The gravimetric method, a variation of the shake-flask technique, is a reliable and widely used approach for this purpose.[2][4]

Detailed Methodology: Gravimetric Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of a crystalline organic acid, such as this compound, in an organic solvent.

1. Materials and Equipment:

  • Compound of interest (e.g., this compound)

  • High-purity organic solvents

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Drying oven

2. Procedure:

  • Preparation: An excess amount of the solid compound is added to a known volume or mass of the selected organic solvent in a glass vial. Ensuring an excess of solid is present is crucial for achieving a saturated solution at equilibrium.[4]

  • Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[5][6] The time required to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the excess solid to sediment. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation prior to filtration can aid in separating the solid and liquid phases.

  • Quantification:

    • A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.

    • The solvent is evaporated under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

    • The dish containing the solid residue is then placed in a drying oven at a suitable temperature to remove any remaining solvent until a constant weight is achieved.[7]

  • Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent used.

Mandatory Visualization

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of a compound.

G A Preparation: Add excess solid to a known volume of solvent in a vial B Equilibration: Agitate in a thermostatic shaker (e.g., 24-72h at 298.15 K) A->B C Phase Separation: Allow to sediment, then filter the supernatant B->C D Quantification: Transfer a known volume of filtrate to a pre-weighed dish C->D E Evaporation: Evaporate the solvent D->E F Drying: Dry the residue in an oven until constant weight E->F G Calculation: Determine the mass of the dissolved solid and calculate solubility F->G

Workflow for gravimetric solubility determination.

References

The Rising Potential of Pyrrole-Substituted Nicotinic Acids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the burgeoning field of medicinal chemistry focused on the synthesis and biological evaluation of pyrrole-substituted nicotinic acids. Nicotinic acid, a well-established B vitamin (B3), and its derivatives have long been recognized for their diverse physiological roles. The incorporation of a pyrrole moiety, a versatile nitrogen-containing heterocyclic ring, has opened new avenues for developing novel therapeutic agents with a wide spectrum of biological activities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, focusing on the anti-inflammatory, antimicrobial, and anticancer potential of this unique class of compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anti-inflammatory Properties of Pyrrole-Substituted Nicotinic Acids

Pyrrole-substituted nicotinic acid derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways. A significant mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1] The anti-inflammatory effects are also attributed to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of various pyrrole-substituted nicotinic acid derivatives has been quantified through in vitro and in vivo studies. The following table summarizes key data from the literature, providing a comparative overview of their efficacy.

Compound IDTargetAssay TypeActivity MetricReported Value
Series 4 Nitric OxideGriess Assay (RAW 264.7 cells)% Inhibition86.109 ± 0.51 to 119.084 ± 0.09
Compound 4h In vivo inflammationCarrageenan-induced arthritis (rats)Gastric SafetyMild infiltration of gastric mucosa
Compound 5b In vivo inflammationCarrageenan-induced arthritis (rats)Gastric SafetySevere gastritis
Various COX-1/COX-2In vitro enzyme inhibitionIC50Varies by compound
Various TNF-α, IL-6ELISA (LPS-stimulated macrophages)% InhibitionComparable to ibuprofen
Key Signaling Pathways in Inflammation

The anti-inflammatory action of nicotinic acid and its derivatives is often mediated through the GPR109A receptor, leading to the inhibition of the NF-κB signaling pathway. This, in turn, reduces the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.

GPR109A_Signaling cluster_nucleus Nucleus Pyrrole-Nicotinic_Acid Pyrrole-Substituted Nicotinic Acid GPR109A GPR109A Receptor Pyrrole-Nicotinic_Acid->GPR109A Gi Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits IKK IKK PKA->IKK Inhibits IκB IκB IKK->IκB Phosphorylates (Inhibited) NF_κB NF-κB IκB->NF_κB Releases (Inhibited) NF_κB_nuc NF-κB NF_κB->NF_κB_nuc Translocation (Inhibited) Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NF_κB_nuc->Pro_inflammatory_Genes Transcription Inhibited

Caption: GPR109A-mediated anti-inflammatory signaling pathway.

Antimicrobial Activity of Pyrrole-Substituted Nicotinic Acids

The conjugation of a pyrrole ring to nicotinic acid has also yielded compounds with significant antimicrobial properties. These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for evaluating the antimicrobial efficacy of these compounds. The table below presents MIC values for representative pyrrole-substituted nicotinic acid derivatives against various microbial strains.

Compound IDMicrobial StrainActivity MetricReported Value (µg/mL)
Compound 13 Staphylococcus epidermidis ATCC 12228MIC1.95
Compound 13 Staphylococcus aureus ATCC 43300 (MRSA)MIC7.81
Compound 5 Staphylococcus aureus ATCC 43300 (MRSA)MIC15.62
Compound 25 Bacillus subtilis ATCC 6633MIC7.81
Compound 25 Staphylococcus aureus ATCC 6538MIC7.81
Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of MIC values is a critical step in assessing the antimicrobial potential of new compounds. A standardized workflow ensures reproducibility and comparability of results.

Antimicrobial_Workflow Start Start: Synthesized Pyrrole-Nicotinic Acid Compounds Preparation Prepare stock solutions of compounds Start->Preparation Serial_Dilution Perform serial dilutions of compounds in 96-well plates Preparation->Serial_Dilution Microbial_Culture Culture microbial strains (e.g., S. aureus, E. coli) Inoculation Inoculate wells with standardized microbial suspension Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at optimal temperature (e.g., 37°C for 18-24h) Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination End End: Report MIC values MIC_Determination->End

Caption: Workflow for MIC determination.

Anticancer Potential of Pyrrole-Substituted Nicotinic Acids

Recent studies have highlighted the anticancer potential of pyrrole-substituted nicotinic acid derivatives.[5] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including those of the lung, colon, and breast.[6][7] The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, and the induction of apoptosis.[8]

Quantitative Analysis of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth. The following table summarizes the cytotoxic activity of selected pyrrole-substituted nicotinic acid derivatives.

Compound IDCancer Cell LineActivity MetricReported Value (µM)
Compound 5c HCT-15 (Colon Cancer)IC50-
Compound 5c PC-3 (Prostate Cancer)IC50-
Compound 5c VEGFR-2IC500.068
Compound 12l A549 (Lung Carcinoma)IC503.49
Compound 5g KM12 (Colon Cancer)% Growth Inhibition at 10 µM82.02%

Note: Specific IC50 values for compounds 5c against HCT-15 and PC-3 were not provided in the source material, but it was noted to have the highest cytotoxic potential compared to doxorubicin in these lines.[8]

VEGFR-2 Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of this pathway is a promising strategy in cancer therapy.

VEGFR2_Inhibition Pyrrole_Nicotinic_Acid Pyrrole-Substituted Nicotinic Acid VEGFR2 VEGFR-2 Pyrrole_Nicotinic_Acid->VEGFR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activation Inhibited Cellular_Response Cell Proliferation, Migration, Angiogenesis Downstream_Signaling->Cellular_Response Inhibition Apoptosis Apoptosis Downstream_Signaling->Apoptosis Induction

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Synthesis of Pyrrole-Substituted Nicotinic Acids

The synthesis of pyrrole-substituted nicotinic acids can be achieved through various organic chemistry reactions. A common approach is the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine derivative of nicotinic acid.[9][10]

General Paal-Knorr Synthesis Protocol:

  • Reactant Preparation: Dissolve the nicotinic acid derivative containing a primary amine and the 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrrole-substituted nicotinic acid.

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of compounds to inhibit COX enzymes is typically assessed using a fluorometric or colorimetric assay kit.[1][11][12]

Protocol Overview:

  • Reagent Preparation: Prepare assay buffer, heme, and diluted COX-1 or COX-2 enzyme solution.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, enzyme, and the test compound or control.

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength to determine the extent of inhibition.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

TNF-α and IL-6 Inhibition Assay

The quantification of TNF-α and IL-6 inhibition is commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13][14][15]

Protocol Overview:

  • Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages) in 96-well plates.

  • Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a measurable color change.

  • Measurement: Measure the absorbance using a microplate reader.

  • Data Analysis: Determine the concentration of TNF-α or IL-6 in the samples based on the standard curve and calculate the percentage of inhibition by the test compounds.

Conclusion

Pyrrole-substituted nicotinic acids represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anti-inflammatory, antimicrobial, and anticancer agents warrants further investigation. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, fostering the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of structure-activity relationships will be crucial in optimizing the design of next-generation pyrrole-substituted nicotinic acid derivatives for clinical applications.

References

An In-Depth Technical Guide to Known Derivatives and Analogs of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound featuring a pyridine carboxylic acid (nicotinic acid) core substituted with a pyrrole ring. This scaffold has emerged as a versatile starting point for the design and synthesis of novel bioactive molecules across various therapeutic areas. The unique electronic and structural features of the combined pyrrole and nicotinic acid moieties allow for diverse chemical modifications, leading to a range of derivatives and analogs with distinct pharmacological profiles. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR).

Core Structure

The foundational structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a 1H-pyrrol-1-yl group at the 5-position.

Chemical Formula: C₁₀H₈N₂O₂[1] Molecular Weight: 188.18 g/mol [1] CAS Number: 690632-31-6[1][2]

Synthesis of the Pyrrole-Nicotinic Acid Scaffold

The synthesis of the this compound core and its derivatives generally involves the formation of the C-N bond between the pyridine and pyrrole rings. A common synthetic strategy is the Clauson-Kaas reaction, which involves the reaction of an aminopyridine derivative with a 1,4-dicarbonyl compound or its equivalent, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst.

Subsequent modifications can be made to the carboxylic acid group (e.g., esterification, amidation) or to the pyrrole and pyridine rings to generate a library of analogs.

Known Derivatives and Analogs: A Summary of Biological Activities

Research into derivatives of the this compound scaffold has revealed a variety of biological activities, indicating its potential as a privileged structure in drug discovery. The following sections detail the key classes of analogs and their associated pharmacological effects.

Antiproliferative Agents: Nicotinonitrile Analogs

A significant area of investigation has been the development of nicotinonitrile analogs, where the carboxylic acid group is replaced by a nitrile group. These compounds, particularly those with additional phenyl substitutions, have shown potent antiproliferative activity.

A series of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogs have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.[3] These compounds are designed as analogs of combretastatin A-4 and crolibulin, which are known microtubule-targeting agents.[3]

Mechanism of Action: The antiproliferative activity of these analogs is attributed to their ability to inhibit tubulin polymerization, a critical process in cell division. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Quantitative Data:

Compound IDModificationCell LineIC₅₀ (nM)[3]
6a 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrileA549 (Lung)2.5
HT-29 (Colon)3.1
MCF-7 (Breast)1.8
K562 (Leukemia)4.2
HCT116 (Colon)2.9
6b 4-(4-methoxyphenyl)-6-phenyl-2-(1H-pyrrol-1-yl)nicotinonitrileA549 (Lung)5.8
HT-29 (Colon)7.2
MCF-7 (Breast)4.5
K562 (Leukemia)9.1
HCT116 (Colon)6.3
6c 4-(3,4,5-trimethoxyphenyl)-6-phenyl-2-(1H-pyrrol-1-yl)nicotinonitrileA549 (Lung)6.2
HT-29 (Colon)8.5
MCF-7 (Breast)5.1
K562 (Leukemia)10.4
HCT116 (Colon)7.7
6d 4-(4-chlorophenyl)-6-phenyl-2-(1H-pyrrol-1-yl)nicotinonitrileA549 (Lung)3.9
HT-29 (Colon)5.3
MCF-7 (Breast)3.2
K562 (Leukemia)6.8
HCT116 (Colon)4.6
Cannabinoid Receptor Ligands: Pyrazole-Carboxamide Analogs

Another class of derivatives incorporates a pyrazole ring, leading to N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. These compounds have been investigated as ligands for the human cannabinoid receptor 1 (hCB1).[4]

Structure-Activity Relationship (SAR):

  • The nature of the N-alkyl chain on the carboxamide group significantly influences the binding affinity for the hCB1 receptor.

  • Derivatives with a tert-alkyl chain, particularly a tert-butyl group, at the 3-carboxamide nitrogen exhibit greater hCB1 receptor affinity compared to their unbranched counterparts.[4]

Quantitative Data:

Compound IDKey Structural FeaturehCB1 Receptor Affinity (Ki, nM)[4]
12 N-propyl carboxamide150.3
24 N-tert-butyl carboxamide45.6
29 N-(1,2,2-trimethylpropyl) carboxamide37.5

In Vivo Activity: Acute administration of compounds 12 and 29 in rats resulted in a dose-dependent reduction in food intake, suggesting potential applications in the development of appetite suppressants.[4]

Experimental Protocols

General Synthesis of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile Analogs

A mixture of the appropriate chalcone, 2-(1H-pyrrol-1-yl)acetonitrile, and ammonium acetate in ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the target nicotinonitrile derivative. Further purification can be achieved by recrystallization or column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A549, HT-29, MCF-7, K562, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 nM to 10 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cannabinoid Receptor Binding Assay
  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (hCB1) are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compounds in a binding buffer.

  • Incubation and Filtration: The mixture is incubated at room temperature, and the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Ki Calculation: The inhibition constant (Ki) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatives Derivatization 5-Aminonicotinic_acid 5-Aminonicotinic Acid Core_Molecule This compound 5-Aminonicotinic_acid->Core_Molecule Clauson-Kaas Reaction 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Core_Molecule Nicotinonitrile_Analog Nicotinonitrile Analog (Antiproliferative) Core_Molecule->Nicotinonitrile_Analog Functional Group Transformation Pyrazole_Carboxamide_Analog Pyrazole-Carboxamide Analog (CB1 Ligand) Core_Molecule->Pyrazole_Carboxamide_Analog Multi-step Synthesis

Caption: Synthetic workflow for this compound and its derivatives.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable template for the development of novel therapeutic agents. The derivatives explored to date have demonstrated potent activities as antiproliferative agents and cannabinoid receptor modulators. The modular nature of the synthesis allows for extensive exploration of the chemical space around this core structure.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis of a wider range of derivatives with diverse substitutions on both the pyrrole and pyridine rings to further probe the structure-activity relationships for various biological targets.

  • Exploration of New Therapeutic Areas: Screening of new analogs against a broader panel of biological targets to identify novel therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Modification of the core scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Elucidation of Signaling Pathways: In-depth biological studies to understand the precise molecular mechanisms and signaling pathways through which these compounds exert their effects.

This in-depth technical guide serves as a foundational resource for researchers and scientists in the field of medicinal chemistry and drug discovery, providing a comprehensive overview of the current knowledge and future potential of this compound derivatives.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation pathways of 5-(1H-pyrrol-1-yl)nicotinic acid is not publicly available. This guide is therefore constructed based on established knowledge of the thermal behavior of structurally related compounds, namely nicotinic acid derivatives and other nitrogen-containing heterocyclic compounds. The experimental protocols, data tables, and degradation pathways described herein are predictive and intended to serve as a foundational resource for future research in this area.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. An understanding of its thermal stability and degradation profile is crucial for determining appropriate storage conditions, formulating dosage forms, and predicting potential degradation products that may affect its efficacy and safety. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound and detailed methodologies for its experimental investigation.

Predicted Thermal Stability and Degradation Profile

Based on the analysis of related nitrogen-rich heterocyclic esters and pyridine carboxylic acids, this compound is expected to be a thermally stable compound.[1] The thermal decomposition of such molecules typically proceeds via a radical mechanism, involving the homolytic cleavage of C-C, C-N, and C-O bonds.[1][2] The degradation process is likely to occur in one or more stages, leading to the evolution of various gaseous products.

Data Presentation: Predicted Thermal Analysis Data

The following table summarizes the anticipated quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound. These values are hypothetical and based on typical ranges observed for similar heterocyclic compounds.

Thermal Analysis ParameterPredicted Value/RangeAnalytical Technique
Onset Decomposition Temperature (Tonset)200 - 300 °CTGA
Temperature of Maximum Decomposition Rate (Tmax)250 - 350 °CDTG (Derivative Thermogravimetry)
Residual Mass at 600 °C (Inert Atmosphere)10 - 30 %TGA
Melting Point (Tm)180 - 250 °CDSC
Enthalpy of Fusion (ΔHfus)20 - 40 kJ/molDSC

Experimental Protocols

Detailed methodologies for key experiments to determine the thermal stability and degradation of this compound are provided below.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

    • Record the sample mass as a function of temperature.

    • The onset temperature of decomposition and the percentage of weight loss at different temperature ranges are determined from the resulting TGA curve. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.[3]

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the compound.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.[4][5][6]

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile degradation products formed during the thermal decomposition of the compound.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Procedure:

    • Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis tube.

    • Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.

    • Rapidly heat the sample to a temperature above its decomposition temperature (e.g., 400 °C) in an inert atmosphere.

    • The volatile pyrolysis products are separated by the gas chromatography column and subsequently identified by the mass spectrometer based on their mass spectra.[7][8][9]

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Stability Thermal Stability Profile (T_onset, T_max, % Mass Loss) TGA->Stability Phase Phase Transitions (T_m, ΔH_fus) DSC->Phase Degradation Identification of Degradation Products PyGCMS->Degradation

Caption: Workflow for the comprehensive thermal analysis of this compound.

Hypothetical Thermal Degradation Pathway

G cluster_decarboxylation Decarboxylation cluster_ring_cleavage Ring Cleavage Start This compound Intermediate1 5-(1H-pyrrol-1-yl)pyridine Start->Intermediate1 ΔT CO2 CO2 Start->CO2 ΔT Fragments Smaller Volatile Fragments (e.g., HCN, Pyridine, Pyrrole) Intermediate1->Fragments Further Heating

Caption: A plausible thermal degradation pathway for this compound.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a robust framework for its thermal characterization based on the behavior of analogous compounds. The proposed experimental protocols for TGA, DSC, and Py-GC-MS will enable researchers to elucidate its thermal stability, phase behavior, and degradation products. The predictive data and hypothetical degradation pathway serve as a valuable starting point for future investigations, which are essential for the successful development and application of this compound in pharmaceutical and other scientific fields.

References

Technical Guide: Predicted Physicochemical Properties and Experimental Verification Protocols for 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused analysis of the predicted acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) for the compound 5-(1H-pyrrol-1-yl)nicotinic acid. These physicochemical parameters are critical for evaluating the drug-like properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key predicted values, details the computational methodologies behind such predictions, and offers comprehensive experimental protocols for their laboratory verification. The integration of predictive data with robust experimental workflows is essential for accelerating modern drug discovery and development programs.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine carboxylic acid moiety and a pyrrole ring. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for further development. The ionization state (governed by pKa) and lipophilicity (measured by logP) are paramount. The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly affects its solubility, receptor binding, and ability to permeate biological membranes. Similarly, logP quantifies the molecule's distribution between a lipid-like environment and an aqueous one, providing a crucial measure of its lipophilicity, which is a key determinant of its absorption, distribution, and potential for toxicity.

Predicted Physicochemical Properties

Computational models are invaluable for providing early-stage estimations of a compound's properties, guiding synthesis and prioritization efforts.[1][2] The predicted pKa and logP values for this compound, sourced from computational chemistry platforms, are summarized below.

Table 1: Predicted Physicochemical Properties for this compound

ParameterPredicted ValuePrediction Method/Source
pKa 3.00 ± 0.10ChemicalBook (Predicted)[3]
logP 1.85Molinspiration (miLogP)[4]

Note: These values are generated in silico and require experimental verification for confirmation.

Computational Methodologies for Prediction

The prediction of physicochemical properties like pKa and logP relies on a variety of computational techniques.[5]

  • pKa Prediction : Methods for pKa prediction range from empirical, data-driven approaches that use databases of known pKa values to first-principles quantum chemistry calculations that compute dissociation energies.[1][2][6] Machine learning models are increasingly used to accelerate these quantum mechanics-based calculations, offering a balance of speed and accuracy.[1][7]

  • logP Prediction : LogP prediction is typically achieved using fragment-based or atom-based contribution methods.[4][5][8] These algorithms deconstruct the molecule into fragments or individual atoms, sum their known hydrophobicity contributions, and apply correction factors to arrive at a final logP value.[4]

Experimental Protocols for Verification

While predictions are useful, experimental determination remains the gold standard. Below are detailed protocols for the laboratory measurement of pKa and logP.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[9][10] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Methodology:

  • Instrument Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[11]

  • Sample Preparation : Prepare a 1 mM solution of this compound in deionized water. To ensure a constant ionic strength throughout the experiment, add potassium chloride (KCl) to a final concentration of 0.15 M.[11]

  • Environment Control : Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with pH measurements, particularly in basic solutions.[12]

  • Titration :

    • Place the sample solution in a reaction vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M hydrochloric acid (HCl).[11]

    • Begin the titration by adding small, precise aliquots of a standardized 0.1 M sodium hydroxide (NaOH) solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0.[11]

  • Data Analysis : Plot the recorded pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the steepest portion of the titration curve.

  • Replication : Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[11]

logP Determination via the Shake-Flask Method

The shake-flask method is the traditional and most referenced technique for logP determination, involving the partitioning of a compound between n-octanol and water.

Methodology:

  • Phase Saturation : Prepare the two phases by saturating n-octanol with water and water with n-octanol. The aqueous phase should be a suitable buffer (e.g., phosphate buffer at pH 7.4) to maintain a consistent ionization state for the compound.[13]

  • Sample Preparation : Dissolve a precisely weighed amount of this compound in the pre-saturated aqueous phase.

  • Partitioning :

    • Add equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol phase to a separation funnel or suitable vessel.[14]

    • Shake the vessel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning and ensure equilibrium is reached.[14]

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.[15]

  • Concentration Analysis : Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][16]

  • Calculation : The logP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[17]

    • logP = log10 ( [Concentration]octanol / [Concentration]aqueous )

logP Determination via Reverse-Phase HPLC

A faster, less material-intensive method for estimating logP involves using reverse-phase HPLC.[18] This technique correlates the retention time of a compound on a hydrophobic stationary phase with the retention times of reference compounds with known logP values.

Methodology:

  • System Setup : Use a reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[18]

  • Calibration : Prepare a set of standard compounds with well-established and reliable logP values that span a range including the expected logP of the test compound.

  • Analysis :

    • Inject each standard compound and record its retention time.

    • Create a calibration curve by plotting the known logP values of the standards against the logarithm of their capacity factors (k'). The capacity factor is calculated from the retention time of the compound and the column dead time.

  • Sample Measurement : Inject the this compound sample and determine its retention time under the identical chromatographic conditions.

  • Calculation : Calculate the capacity factor for the test compound and use the calibration curve to interpolate its logP value.

Visualization of Experimental Workflows and Logical Relationships

Visual diagrams are crucial for representing complex workflows and relationships in a clear and concise manner. The following diagrams, rendered using the DOT language, illustrate key processes and concepts relevant to this guide.

G cluster_pka pKa Determination Workflow cluster_logp logP Determination Workflow (Shake-Flask) pka1 Calibrate pH Meter pka2 Prepare 1 mM Sample in 0.15 M KCl pka1->pka2 pka3 Purge with Nitrogen pka2->pka3 pka4 Titrate with 0.1 M NaOH pka3->pka4 pka5 Plot pH vs. Volume pka4->pka5 pka6 Determine pKa from Half-Equivalence Point pka5->pka6 logp1 Saturate Phases (n-octanol/water) logp2 Dissolve Sample logp1->logp2 logp3 Shake to Equilibrate logp2->logp3 logp4 Separate Phases logp3->logp4 logp5 Analyze Concentration (HPLC) logp4->logp5 logp6 Calculate logP Ratio logp5->logp6

Caption: Experimental workflows for pKa and logP determination.

G cluster_props Physicochemical Properties cluster_adme ADME Profile cluster_dev Drug Development Stage pka pKa (Ionization State) sol Solubility pka->sol abs Absorption & Permeability pka->abs logp logP (Lipophilicity) logp->abs dist Distribution logp->dist dev Lead Optimization & Candidate Selection sol->dev abs->dev dist->dev

Caption: Influence of pKa and logP on ADME and drug development.

Conclusion

The predicted pKa of ~3.00 and logP of ~1.85 for this compound provide initial guidance for its potential as a drug candidate. The acidic pKa suggests the carboxylic acid group will be predominantly ionized at physiological pH, which typically enhances aqueous solubility. The moderate logP value indicates a balance between hydrophilicity and lipophilicity, a desirable trait for oral absorption and distribution. However, these computational predictions must be substantiated through rigorous experimental verification using standardized protocols such as potentiometric titration and the shake-flask method. The methodologies and workflows detailed in this guide provide a robust framework for obtaining the precise physicochemical data necessary to make informed decisions in the drug discovery and development pipeline.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrrole-containing compounds are a significant class of heterocycles found in numerous natural products and pharmaceutically active molecules. Their diverse biological activities make them attractive scaffolds for drug discovery. The target molecule, 5-(1H-pyrrol-1-yl)nicotinic acid, combines the structural features of both a pyrrole and a nicotinic acid moiety, suggesting potential for unique pharmacological properties. The Clauson-Kaas reaction provides a direct and efficient route to N-substituted pyrroles through the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran.[1][2] This method is widely applicable and can be performed under various conditions, including conventional heating and microwave irradiation.

Data Summary

Quantitative data for the synthesis of this compound is not extensively reported in the scientific literature. The following table provides expected values based on typical yields for Clauson-Kaas reactions and the theoretical properties of the compound.

ParameterExpected Value/Method
Yield 60-80% (Estimated based on similar reactions)
Purity >95% (Determined by HPLC or qNMR)
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Off-white to light brown solid
Melting Point Not reported
¹H NMR See expected spectral data section
¹³C NMR See expected spectral data section
Mass Spectrometry m/z = 189.0659 [M+H]⁺ (High-Resolution MS)
Infrared (IR) Characteristic peaks for C=O, C-N, C=C, and O-H

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Clauson-Kaas pyrrole synthesis.

Materials:

  • 5-Aminonicotinic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-aminonicotinic acid (1.0 equivalent) in glacial acetic acid (approximately 10-15 mL per gram of amine).

  • Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 to 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane with a small amount of acetic acid).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5-13.5 (s, 1H, COOH), 8.9-9.1 (m, 2H, pyridine-H), 8.2-8.4 (m, 1H, pyridine-H), 7.2-7.4 (t, 2H, pyrrole-H), 6.2-6.4 (t, 2H, pyrrole-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~165-167 (C=O), 150-152 (pyridine-C), 145-147 (pyridine-C), 135-137 (pyridine-C), 125-127 (pyridine-C), 120-122 (pyrrole-C), 110-112 (pyrrole-C).

  • IR (KBr, cm⁻¹): ν ~3400-2400 (br, O-H), 1700-1680 (C=O), 1600-1580 (C=C), 1300-1200 (C-N).

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Aminonicotinic_Acid 5-Aminonicotinic Acid Clauson_Kaas_Reaction Clauson-Kaas Reaction (Glacial Acetic Acid, Reflux) 5-Aminonicotinic_Acid->Clauson_Kaas_Reaction 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Clauson_Kaas_Reaction Neutralization Neutralization (aq. NaHCO3) Clauson_Kaas_Reaction->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway

As the specific biological target and signaling pathway for this compound are not established, the following diagram illustrates a general hypothetical mechanism where a small molecule inhibitor interacts with a receptor kinase, leading to the downstream inhibition of a signaling cascade.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_inhibition Inhibition cluster_pathway Signaling Cascade Inhibitor This compound Receptor Receptor Tyrosine Kinase Inhibitor->Receptor Inhibition Substrate Substrate Phosphorylation Receptor->Substrate Activation Downstream Downstream Signaling (e.g., MAPK Pathway) Substrate->Downstream Signal Transduction Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response

Caption: Hypothetical inhibition of a receptor kinase signaling pathway.

References

Application Notes and Protocols: 5-(1H-pyrrol-1-yl)nicotinic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and potential applications for the use of 5-(1H-pyrrol-1-yl)nicotinic acid as a versatile precursor in the synthesis of novel organic compounds with potential therapeutic activities. This document outlines standard procedures for the derivatization of its carboxylic acid moiety to form amides and esters, and discusses the potential biological relevance of the resulting molecules in areas such as oncology and anti-inflammatory research.

Overview of this compound

This compound is a heterocyclic compound incorporating both a pyridine and a pyrrole ring system. This unique structural motif makes it an attractive starting material for the synthesis of diverse molecular architectures. The carboxylic acid group on the pyridine ring serves as a convenient handle for various chemical transformations, enabling the creation of libraries of derivatives for screening in drug discovery programs.

Chemical Properties:

PropertyValue
CAS Number 690632-31-6
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMF, DMSO

Synthetic Applications: Amide and Ester Formation

The carboxylic acid functionality of this compound is readily converted into a variety of functional groups, most commonly amides and esters. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

General Workflow for Derivative Synthesis

The following diagram illustrates a general workflow for the synthesis of amide and ester derivatives from this compound.

G start This compound activation Carboxylic Acid Activation start->activation amide_coupling Amide Coupling (Amine) activation->amide_coupling Path 1 esterification Esterification (Alcohol) activation->esterification Path 2 amide_product Amide Derivative amide_coupling->amide_product ester_product Ester Derivative esterification->ester_product purification Purification and Characterization amide_product->purification ester_product->purification bio_eval Biological Evaluation purification->bio_eval

Caption: General workflow for the synthesis and evaluation of derivatives.

Experimental Protocol: Amide Synthesis via Thionyl Chloride

This protocol describes the synthesis of an amide derivative by first converting the carboxylic acid to an acyl chloride followed by reaction with an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired amine (1.1 eq) and TEA (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 4-12 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Representative Data (Hypothetical):

AmineProductYield (%)Purity (%)
AnilineN-phenyl-5-(1H-pyrrol-1-yl)nicotinamide85>98
BenzylamineN-benzyl-5-(1H-pyrrol-1-yl)nicotinamide82>97
Morpholine(5-(1H-pyrrol-1-yl)pyridin-3-yl)(morpholino)methanone90>99
Experimental Protocol: Ester Synthesis

This protocol outlines the synthesis of an ester derivative from this compound and an alcohol.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol)

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as catalyst

  • Anhydrous solvent (e.g., Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (as solvent).

  • Add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and stir for 6-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Representative Data (Hypothetical):

AlcoholProductYield (%)Purity (%)
MethanolMethyl 5-(1H-pyrrol-1-yl)nicotinate92>98
EthanolEthyl 5-(1H-pyrrol-1-yl)nicotinate88>99
IsopropanolIsopropyl 5-(1H-pyrrol-1-yl)nicotinate75>97

Potential Biological Applications and Signaling Pathways

Derivatives of nicotinic acid and pyrrole are known to possess a wide range of biological activities.[2][3] While the specific biological profile of derivatives of this compound is an active area of research, related compounds have shown promise in several therapeutic areas.

Anticancer Activity

Many nicotinic acid and pyrrole derivatives have been investigated as potential anticancer agents.[4] Some pyrrole-indolin-2-one derivatives are known kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as the VEGFR and PDGFR signaling pathways.

The diagram below illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway that could be targeted by derivatives of this compound.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->dimerization Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been explored for their anti-inflammatory properties.[2][5] The mechanism of action may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) or the modulation of inflammatory cytokine production.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of novel chemical entities. The straightforward derivatization of its carboxylic acid group allows for the systematic exploration of structure-activity relationships, which is crucial in the early stages of drug discovery. The potential for its derivatives to exhibit anticancer and anti-inflammatory activities warrants further investigation and highlights the importance of this compound in medicinal chemistry research.

References

Application Notes and Protocols for 5-(1H-pyrrol-1-yl)nicotinic Acid in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research. Nicotinic acid (niacin) and its derivatives have demonstrated anti-inflammatory properties, primarily through the activation of the G protein-coupled receptor 109A (GPR109A) and subsequent modulation of inflammatory signaling pathways.[1][2] The compound 5-(1H-pyrrol-1-yl)nicotinic acid, a derivative of nicotinic acid, presents a promising scaffold for the development of new anti-inflammatory drugs. This document outlines the proposed application of this compound and provides detailed protocols for its evaluation as an anti-inflammatory agent.

Proposed Mechanism of Action

The anti-inflammatory effects of this compound are hypothesized to be mediated through multiple pathways, leveraging the known mechanisms of nicotinic acid and related heterocyclic compounds. The primary proposed mechanisms include:

  • GPR109A Receptor Activation: Like nicotinic acid, this compound may act as an agonist for the GPR109A receptor, which is expressed on various immune cells, including monocytes and macrophages.[2] Activation of this receptor can lead to the suppression of pro-inflammatory signaling cascades.

  • Inhibition of NF-κB Signaling: A key downstream effect of GPR109A activation is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[3][4] This pathway is central to the transcriptional regulation of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

  • Modulation of Pro-inflammatory Cytokine Production: By inhibiting the NF-κB pathway, this compound is expected to reduce the production and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[2][3]

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The pyrrole moiety is present in several known non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[5][6][7] It is plausible that this compound may also exhibit inhibitory activity against COX-1/COX-2 and potentially 5-LOX, which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively.

Proposed Anti-Inflammatory Mechanism of this compound cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Inflammatory Outcomes Compound This compound GPR109A GPR109A Receptor Compound->GPR109A Activates COX_LOX COX/LOX Enzymes Compound->COX_LOX Inhibits NFkB NF-κB Pathway GPR109A->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Produces Inflammation Inflammation Cytokines->Inflammation Promotes Prostaglandins->Inflammation Promotes In Vitro Anti-Inflammatory Assay Workflow Start Start Culture Culture & Plate RAW 264.7 or THP-1 cells Start->Culture Treat Pre-treat with This compound Culture->Treat Stimulate Stimulate with LPS (1 µg/mL) for 24 hours Treat->Stimulate Collect Collect Supernatant Stimulate->Collect MTT MTT Assay for Cell Viability Stimulate->MTT Assay Perform Assays Collect->Assay NO_Assay Griess Assay for NO Assay->NO_Assay if RAW 264.7 ELISA ELISA for TNF-α & IL-6 Assay->ELISA if THP-1 Analyze Analyze Data & Calculate IC₅₀ NO_Assay->Analyze ELISA->Analyze MTT->Analyze End End Analyze->End In Vivo Anti-Inflammatory Assay Workflow Start Start Acclimatize Acclimatize & Group Rats Start->Acclimatize Administer Administer Test Compound, Reference, or Vehicle Acclimatize->Administer Measure_Initial Measure Initial Paw Volume Administer->Measure_Initial 1 hour later Inject Inject Carrageenan into Paw Measure_Initial->Inject Measure_Post Measure Paw Volume at 1, 2, 3, 4 hours Inject->Measure_Post Analyze Calculate % Edema Inhibition Measure_Post->Analyze End End Analyze->End

References

Application Notes and Protocols for In Vitro Screening of 5-(1H-pyrrol-1-yl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the initial in vitro screening of novel 5-(1H-pyrrol-1-yl)nicotinic acid derivatives. Based on the established biological activities of both nicotinic acid and pyrrole scaffolds, this protocol focuses on evaluating the potential of these derivatives as anticancer and anti-inflammatory agents. The primary molecular targets selected for this screening protocol are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer activity and Cyclooxygenase-2 (COX-2) for anti-inflammatory activity.

Overview of Screening Strategy

The proposed in vitro screening strategy follows a tiered approach, beginning with a general assessment of cytotoxicity, followed by specific enzyme inhibition assays and target validation in a cellular context.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Specific Assays cluster_2 Tier 3: Cellular Target Validation Cytotoxicity Cytotoxicity Screening (MTT Assay) VEGFR2_Inhibition VEGFR-2 Kinase Assay Cytotoxicity->VEGFR2_Inhibition Active Compounds AntiInflammatory Anti-inflammatory Screening (Griess Assay) COX2_Inhibition COX-2 Inhibition Assay AntiInflammatory->COX2_Inhibition Active Compounds WesternBlot Western Blot Analysis (p-VEGFR-2) VEGFR2_Inhibition->WesternBlot Potent Inhibitors

Caption: Tiered in vitro screening workflow.

Data Presentation

All quantitative data from the in vitro assays should be recorded and summarized in the following tables for clear comparison of the derivatives' activities.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound IDCell Line (e.g., HCT-15, PC-3)IC50 (µM) ± SDPositive Control (Doxorubicin) IC50 (µM) ± SD
Derivative 1HCT-15
Derivative 2HCT-15
Derivative 1PC-3
Derivative 2PC-3

Table 2: Anti-inflammatory Activity of this compound Derivatives in Macrophages

Compound IDCell Line (e.g., RAW 264.7)Nitrite Inhibition IC50 (µM) ± SDPositive Control (Ibuprofen) IC50 (µM) ± SD
Derivative 1RAW 264.7
Derivative 2RAW 264.7

Table 3: In Vitro Enzyme Inhibition Data

Compound IDVEGFR-2 Inhibition IC50 (µM) ± SDCOX-2 Inhibition IC50 (µM) ± SDPositive Control (Sorafenib) VEGFR-2 IC50 (µM) ± SDPositive Control (Celecoxib) COX-2 IC50 (µM) ± SD
Derivative 1
Derivative 2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-15, PC-3)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Protocol 2: Nitric Oxide Production Assessment using Griess Assay

This assay evaluates the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and vehicle-treated controls.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent (mix equal volumes of Solution A and B immediately before use) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer

  • ATP

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase assay buffer, the test compound, and the VEGFR-2 substrate.

  • Initiate the reaction by adding the VEGFR-2 enzyme and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescent signal using a luminometer.

  • Calculate the percent inhibition and determine the IC50 values.

Protocol 4: In Vitro COX-2 Inhibition Assay

This assay determines the selective inhibition of COX-2 enzyme activity by the test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (fluorometric or colorimetric)

  • 96-well plates

  • Fluorometer or spectrophotometer

Procedure:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening kit.

  • Typically, the procedure involves incubating the COX-2 enzyme with the test compounds.

  • The reaction is initiated by adding arachidonic acid.

  • The formation of prostaglandin G2, the product of the COX-2 reaction, is measured.

  • The inhibitory effect of the compounds is determined by the reduction in product formation.

  • Calculate the percent inhibition and IC50 values.

Protocol 5: Western Blot Analysis of VEGFR-2 Phosphorylation

This assay validates the inhibition of VEGFR-2 signaling in a cellular context by measuring the levels of phosphorylated VEGFR-2 (p-VEGFR-2).

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • VEGF-A

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-p-VEGFR-2 (Tyr1175) and anti-total VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HUVECs and starve them in a serum-free medium.

  • Pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of p-VEGFR-2 to total VEGFR-2.

Signaling Pathway Diagrams

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels. This pathway is a key target in cancer therapy.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival

Caption: VEGFR-2 signaling cascade in angiogenesis.

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of the inflammatory response.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Physiological Effects Stimuli Cytokines, LPS COX2 COX-2 (Inducible Enzyme) Stimuli->COX2 Induces Expression Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Conversion ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Caption: COX-2 pathway in inflammation.

References

Application Notes and Protocols: 5-(1H-pyrrol-1-yl)nicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-pyrrol-1-yl)nicotinic acid is a versatile heterocyclic carboxylic acid ligand that holds significant promise in the field of coordination chemistry. Its unique structural features, combining a pyridine ring for coordination via the nitrogen atom and a carboxylic acid group for potential bidentate or bridging interactions, along with the appended pyrrole moiety, make it an attractive building block for the synthesis of novel metal-organic frameworks (MOFs) and coordination complexes. These resulting compounds exhibit a wide range of potential applications, including in catalysis, materials science, and importantly, in the development of new therapeutic agents. The pyrrole group can influence the electronic properties and steric hindrance of the ligand, thereby fine-tuning the characteristics of the resulting metal complexes.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination complexes involving this compound.

Ligand Profile

PropertyValue
Chemical Name This compound
Synonyms 5-(1-pyrrolyl)nicotinic acid, 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
CAS Number 690632-31-6[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1][2]
Appearance Off-white to light yellow powder
Solubility Soluble in DMSO and hot ethanol; sparingly soluble in water

Applications in Coordination Chemistry

Coordination complexes of nicotinic acid and its derivatives have been extensively studied for their diverse applications.[3] The incorporation of the 5-(1H-pyrrol-1-yl) substituent can further enhance or introduce novel functionalities.

  • Anticancer Agents: Lanthanide complexes with a similar ligand, 5-(pyrazol-1-yl)nicotinic acid, have demonstrated the ability to bind to DNA and induce apoptosis in tumor cells, suggesting potential anticancer applications for complexes of this compound.[4]

  • Luminescent Materials: The aromatic nature of the ligand makes it a suitable candidate for the construction of luminescent metal-organic frameworks (MOFs). These materials can be utilized in sensing, bio-imaging, and optoelectronic devices.

  • Catalysis: Metal complexes are widely used as catalysts in a variety of organic transformations.[5][6] The specific coordination environment provided by this compound could lead to the development of catalysts with unique selectivity and efficiency for reactions such as oxidation, reduction, and cross-coupling.[7]

  • Biological Activity: The nicotinic acid moiety is a precursor to essential coenzymes in biological systems. Metal complexes incorporating this ligand may exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][8][9]

Experimental Protocols

Synthesis of this compound Ligand

A general and efficient method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction. This protocol adapts this reaction for the synthesis of the title ligand.

Workflow for Ligand Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 5-aminonicotinic_acid 5-aminonicotinic acid Reaction_mixture Mix reactants and reflux 5-aminonicotinic_acid->Reaction_mixture 2_5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran 2_5-dimethoxytetrahydrofuran->Reaction_mixture Glacial_acetic_acid Glacial acetic acid Glacial_acetic_acid->Reaction_mixture Cooling Cool to room temperature Reaction_mixture->Cooling Heat Precipitation Pour into ice-water Cooling->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry under vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Materials:

  • 5-aminonicotinic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminonicotinic acid (1 equivalent) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with copious amounts of cold deionized water to remove any residual acetic acid.

  • Dry the product under vacuum to yield this compound.

Characterization: The identity and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by mass spectrometry.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general guideline for the synthesis of coordination complexes of this compound with various transition metals. The specific conditions (solvent, temperature, reaction time, and stoichiometry) may need to be optimized for each specific metal salt.

Workflow for Metal Complex Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation cluster_product Product Ligand This compound Dissolve_Ligand Dissolve ligand in solvent (with heating if necessary) Ligand->Dissolve_Ligand Metal_Salt Metal Salt (e.g., MCl₂, M(NO₃)₂, etc.) Dissolve_Metal Dissolve metal salt in solvent Metal_Salt->Dissolve_Metal Solvent Solvent (e.g., Ethanol, Methanol, DMF) Solvent->Dissolve_Ligand Solvent->Dissolve_Metal Mix_Solutions Mix solutions and stir Dissolve_Ligand->Mix_Solutions Dissolve_Metal->Mix_Solutions Reaction_Conditions Maintain temperature and time Mix_Solutions->Reaction_Conditions Cooling_Crystallization Cool to induce crystallization Reaction_Conditions->Cooling_Crystallization Filtration Filter the complex Cooling_Crystallization->Filtration Washing Wash with solvent and ether Filtration->Washing Drying Dry in a desiccator Washing->Drying Metal_Complex Metal-[5-(1H-pyrrol-1-yl)nicotinate] Complex Drying->Metal_Complex

Caption: General workflow for the synthesis of metal complexes.

Materials:

  • This compound

  • A suitable metal salt (e.g., Cu(II) acetate, Zn(II) chloride, Co(II) nitrate)

  • Solvent (e.g., ethanol, methanol, dimethylformamide (DMF))

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 equivalents) in a suitable solvent (e.g., 20 mL of ethanol) in a flask. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent (e.g., 10 mL of ethanol).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Stir the resulting mixture at room temperature or with gentle heating for a specified period (typically 2-24 hours). The formation of a precipitate may be observed.

  • After the reaction is complete, allow the mixture to cool to room temperature. If no precipitate forms, slow evaporation of the solvent or the addition of a less polar co-solvent (e.g., diethyl ether) can induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected complex with the reaction solvent followed by diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over a suitable drying agent.

Characterization of Coordination Complexes

A comprehensive characterization of the synthesized complexes is crucial to determine their structure, purity, and properties.

TechniqueInformation Obtained
Fourier-Transform Infrared (FT-IR) Spectroscopy Provides information on the coordination mode of the ligand by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups upon complexation.[10][11]
UV-Vis Spectroscopy Gives insights into the electronic transitions within the complex and can be used to study ligand-to-metal or metal-to-ligand charge transfer bands.
Elemental Analysis (CHN) Determines the elemental composition of the complex, which helps in confirming the proposed stoichiometry.
Thermogravimetric Analysis (TGA) Investigates the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[9]
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[9][12]
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk crystalline sample.
Magnetic Susceptibility Measurements Determines the magnetic properties of complexes with paramagnetic metal centers.[9]

Potential Signaling Pathways for Biological Applications

Metal complexes often exert their biological effects by interacting with cellular signaling pathways. For complexes of this compound with potential anticancer activity, a plausible mechanism involves the induction of apoptosis.

Apoptosis Induction Pathway

Complex Metal Complex Cell Cancer Cell Complex->Cell DNA_Interaction DNA Binding/Intercalation Cell->DNA_Interaction ROS_Generation Reactive Oxygen Species (ROS) Generation Cell->ROS_Generation Mitochondrial_Pathway Mitochondrial Pathway Activation DNA_Interaction->Mitochondrial_Pathway ROS_Generation->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the functionalization of the pyrrole ring in 5-(1H-pyrrol-1-yl)nicotinic acid. This information is intended to guide researchers in the design and execution of experiments for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The protocols are based on established methodologies for the functionalization of pyrrole and its derivatives.

Introduction

This compound is a bifunctional molecule featuring both a pyridine and a pyrrole ring system. The pyrrole ring, being electron-rich, is susceptible to a variety of functionalization reactions, making it an attractive scaffold for the synthesis of diverse chemical libraries.[1] The nicotinic acid moiety, an electron-withdrawing group, is expected to influence the reactivity of the pyrrole ring. This document outlines key functionalization strategies, including electrophilic substitution and palladium-catalyzed cross-coupling reactions, and provides detailed experimental protocols.

Data Presentation: Reaction Summary

The following table summarizes common functionalization reactions applicable to the pyrrole ring of this compound, along with typical reagents, conditions, and expected products. Yields are estimates based on similar transformations reported in the literature and may require optimization for this specific substrate.

Reaction TypeReagents and ConditionsExpected Product(s)Estimated Yield (%)
Electrophilic Halogenation
BrominationN-Bromosuccinimide (NBS), THF, 0 °C to rt5-(2-bromo-1H-pyrrol-1-yl)nicotinic acid & 5-(2,5-dibromo-1H-pyrrol-1-yl)nicotinic acid70-90
ChlorinationN-Chlorosuccinimide (NCS), CH2Cl2, rt5-(2-chloro-1H-pyrrol-1-yl)nicotinic acid & 5-(2,5-dichloro-1H-pyrrol-1-yl)nicotinic acid60-85
IodinationN-Iodosuccinimide (NIS), Acetonitrile, rt5-(2-iodo-1H-pyrrol-1-yl)nicotinic acid75-95
Nitration HNO3, Acetic Anhydride, -10 °C5-(2-nitro-1H-pyrrol-1-yl)nicotinic acid40-60
Vilsmeier-Haack Formylation POCl3, DMF, 0 °C to 100 °C5-(2-formyl-1H-pyrrol-1-yl)nicotinic acid60-80
Friedel-Crafts Acylation Acetic Anhydride, BF3·OEt2, CH2Cl2, 0 °C to rt5-(2-acetyl-1H-pyrrol-1-yl)nicotinic acid50-70
Palladium-Catalyzed Cross-Coupling
Suzuki CouplingArylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 80 °C5-(2-aryl-1H-pyrrol-1-yl)nicotinic acid60-90
Sonogashira CouplingTerminal alkyne, PdCl2(PPh3)2, CuI, Et3N, THF, rt5-(2-alkynyl-1H-pyrrol-1-yl)nicotinic acid70-95
Heck CouplingAlkene, Pd(OAc)2, P(o-tolyl)3, Et3N, DMF, 100 °C5-(2-alkenyl-1H-pyrrol-1-yl)nicotinic acid50-80

Experimental Protocols

Note: These protocols are generalized and may require optimization for the specific substrate this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Electrophilic Bromination of this compound

This procedure describes the monobromination of the pyrrole ring at the C2 position. Dihalogenation can occur with excess brominating agent.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(2-bromo-1H-pyrrol-1-yl)nicotinic acid.

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol introduces a formyl group at the C2 position of the pyrrole ring.[2][3]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, add anhydrous DMF and cool to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with 1 M sodium hydroxide solution until pH 7-8.

  • Extract the product with dichloromethane (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(2-formyl-1H-pyrrol-1-yl)nicotinic acid.

Protocol 3: Suzuki Cross-Coupling of 5-(2-bromo-1H-pyrrol-1-yl)nicotinic Acid

This protocol describes the coupling of an aryl group to the C2 position of the pyrrole ring via a Suzuki reaction.[4]

Materials:

  • 5-(2-bromo-1H-pyrrol-1-yl)nicotinic acid (prepared as in Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Dioxane and Water (4:1 mixture)

  • Standard laboratory glassware, condenser, and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 5-(2-bromo-1H-pyrrol-1-yl)nicotinic acid (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh3)4 (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(2-aryl-1H-pyrrol-1-yl)nicotinic acid.

Mandatory Visualizations

Electrophilic_Substitution_Pathway Start This compound Halogenation Halogenation (NBS, NCS, or NIS) Start->Halogenation Nitration Nitration (HNO3/Ac2O) Start->Nitration Formylation Vilsmeier-Haack (POCl3/DMF) Start->Formylation Acylation Friedel-Crafts (Ac2O/Lewis Acid) Start->Acylation Halo_Product 5-(2-halo-1H-pyrrol-1-yl)nicotinic acid Halogenation->Halo_Product Nitro_Product 5-(2-nitro-1H-pyrrol-1-yl)nicotinic acid Nitration->Nitro_Product Formyl_Product 5-(2-formyl-1H-pyrrol-1-yl)nicotinic acid Formylation->Formyl_Product Acyl_Product 5-(2-acyl-1H-pyrrol-1-yl)nicotinic acid Acylation->Acyl_Product Cross_Coupling_Workflow Start 5-(2-halo-1H-pyrrol-1-yl)nicotinic acid Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) Start->Sonogashira Heck Heck Coupling (Alkene, Pd catalyst) Start->Heck Aryl_Product 5-(2-aryl-1H-pyrrol-1-yl)nicotinic acid Suzuki->Aryl_Product Alkynyl_Product 5-(2-alkynyl-1H-pyrrol-1-yl)nicotinic acid Sonogashira->Alkynyl_Product Alkenyl_Product 5-(2-alkenyl-1H-pyrrol-1-yl)nicotinic acid Heck->Alkenyl_Product Reactivity_Logic Pyrrole Pyrrole Ring (Electron-rich) Molecule This compound Pyrrole->Molecule Regioselectivity Regioselectivity Pyrrole->Regioselectivity Directing Effect Nicotinic_Acid Nicotinic Acid Moiety (Electron-withdrawing) Nicotinic_Acid->Molecule Reactivity Overall Reactivity Nicotinic_Acid->Reactivity Deactivating Effect Molecule->Reactivity Molecule->Regioselectivity Alpha_Position α-positions (C2, C5) Favored for Electrophilic Attack Regioselectivity->Alpha_Position

References

Application Notes and Protocols for Amide Coupling of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 5-(1H-pyrrol-1-yl)nicotinic acid and various primary or secondary amines. The methodologies outlined below utilize common and efficient coupling reagents employed in medicinal chemistry and drug development.

Introduction

The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals and biologically active molecules. This compound is a versatile building block, and its derivatization into a wide array of amides is of significant interest for the exploration of new chemical space in drug discovery. This document details three robust protocols for the coupling of this acid with amines, employing carbodiimide-based reagents and a uronium-based reagent. The selection of the appropriate method may depend on the specific amine substrate, desired scale, and purification strategy.

Data Presentation: Comparison of Common Coupling Methods

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with a generic amine. These values are illustrative and may vary depending on the specific substrates used.

Coupling MethodReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Considerations
Method A: EDC/HOBt EDC, HOBt, DIPEADMF or DCM0 to RT12 - 1870 - 95Cost-effective; water-soluble byproducts facilitate workup.[1][2]
Method B: HATU HATU, DIPEA or Et3NDMF0 to RT1 - 480 - 98High efficiency and fast reaction rates; suitable for sterically hindered substrates.[3][4][5]
Method C: DIC/HOBt DIC, HOBtDCM or DMF0 to RT12 - 2465 - 90Byproduct (diisopropylurea) is soluble in some organic solvents, aiding in solid-phase synthesis.[1][6]

Experimental Protocols

Method A: Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

This method is a widely used, reliable procedure for amide bond formation. The byproducts are generally water-soluble, which simplifies purification.[1][2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add HOBt (1.2 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

experimental_workflow_A cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, amine, and HOBt in DMF/DCM cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc add_dipea Add DIPEA add_edc->add_dipea react Stir at RT for 12-18h add_dipea->react dilute Dilute with Ethyl Acetate react->dilute wash Aqueous Wash (NaHCO3, H2O, Brine) dilute->wash dry Dry, Filter, Concentrate wash->dry purify Column Chromatography dry->purify end_node Final Amide Product purify->end_node

Method B: Coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a highly efficient coupling reagent that often leads to shorter reaction times and higher yields, particularly for challenging substrates.[3][4][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.1 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA or Et₃N (2.5 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow_B cluster_activation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve this compound in DMF add_hatu Add HATU and DIPEA/Et3N start->add_hatu activate Stir at RT for 15 min add_hatu->activate add_amine Add Amine activate->add_amine react Stir at RT for 1-4h add_amine->react dilute Dilute with Ethyl Acetate react->dilute wash Aqueous Wash (NaHCO3, H2O, Brine) dilute->wash dry Dry, Filter, Concentrate wash->dry purify Column Chromatography dry->purify end_node Final Amide Product purify->end_node

Method C: Coupling using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

DIC is another common carbodiimide coupling agent. The urea byproduct is more soluble in organic solvents than that of DCC, which can be advantageous in certain purification scenarios.[1][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (approximately 0.1 M) in a round-bottom flask.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if DCM was used as the solvent, filter the reaction mixture to remove the precipitated diisopropylurea. If DMF was used, proceed to the next step.

  • Dilute the filtrate or the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow_C cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, amine, and HOBt in DCM/DMF cool Cool to 0 °C start->cool add_dic Add DIC cool->add_dic react Stir at RT for 12-24h add_dic->react filter_urea Filter Precipitated Urea (if DCM) react->filter_urea dilute Dilute with Ethyl Acetate filter_urea->dilute wash Aqueous Wash (NaHCO3, H2O, Brine) dilute->wash dry Dry, Filter, Concentrate wash->dry purify Column Chromatography dry->purify end_node Final Amide Product purify->end_node

Logical Relationships in Amide Coupling

The following diagram illustrates the general principle of amide bond formation via carboxylic acid activation, which is the underlying mechanism for all the protocols described.

logical_relationship carboxylic_acid This compound (R-COOH) activated_intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) carboxylic_acid->activated_intermediate Activation coupling_reagent Coupling Reagent (e.g., EDC, HATU, DIC) coupling_reagent->activated_intermediate amide_product Amide Product (R-CONH-R') activated_intermediate->amide_product Nucleophilic Attack byproduct Byproduct (e.g., Urea, HOAt) activated_intermediate->byproduct amine Amine (R'-NH2) amine->amide_product

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 5-(1H-pyrrol-1-yl)nicotinic acid as a potential antimicrobial agent. This document outlines the synthesis, in vitro efficacy testing, cytotoxicity profiling, and a putative mechanism of action for this compound.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrrole and nicotinic acid derivatives have individually shown promise as scaffolds for antimicrobial drug discovery.[1][2][3][4] The hybrid molecule, this compound, represents a promising candidate for exploration. These protocols detail the necessary steps to evaluate its potential as a therapeutic agent.

Synthesis of this compound

A generalized synthetic protocol for this compound can be adapted from standard chemical synthesis methods for similar compounds.[5][6]

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 5-aminonicotinic acid in a suitable solvent such as acetic acid.

  • Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran to the solution. This will serve as the pyrrole precursor.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Activity

The initial assessment of a potential antimicrobial agent involves determining its efficacy against a panel of clinically relevant microorganisms. Standard methods for antimicrobial susceptibility testing include broth microdilution, agar dilution, and disk diffusion.[8][9][10]

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Enterococcus faecalisATCC 2921232
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853>128
Candida albicansATCC 9002832

Cytotoxicity Assessment

To evaluate the safety of a potential antimicrobial agent, it is crucial to assess its toxicity towards mammalian cells.[11][12] Common assays include the MTT assay for cell viability and the LDH assay for membrane integrity.[13][14]

Protocol 4.1: MTT Assay for Cell Viability

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Table 2: Cytotoxicity Profile of this compound (Hypothetical Data)

Cell LineAssayIC₅₀ (µg/mL)
HeLaMTT>256
HEK293MTT>256
HepG2LDH>256

In Vivo Efficacy Models

Animal models are essential for evaluating the efficacy of an antimicrobial agent in a living organism.[15][16] Common models include sepsis, pneumonia, and skin infection models.[17][18]

Protocol 5.1: Murine Sepsis Model

  • Infection: Induce sepsis in mice by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).

  • Treatment: Administer this compound at various doses via a suitable route (e.g., intravenous, oral) at specific time points post-infection.

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Bacterial Load: At selected time points, euthanize a subset of animals and determine the bacterial load in blood and major organs (e.g., spleen, liver).

Putative Mechanism of Action

While the exact mechanism of action of this compound is yet to be elucidated, a hypothetical pathway can be proposed based on the known activities of related compounds. Nicotinic acid is a precursor to NAD+, and its derivatives can interfere with microbial metabolism.[19] Pyrrole-containing compounds have been shown to disrupt cell membranes or inhibit essential enzymes.[2]

Diagram 1: Putative Signaling Pathway for Antimicrobial Action

cluster_drug This compound cluster_cell Bacterial Cell cluster_effect Cellular Effects drug Compound membrane Cell Membrane Disruption drug->membrane enzyme Enzyme Inhibition (e.g., DNA Gyrase) drug->enzyme metabolism Metabolic Interference (NAD+ Synthesis) drug->metabolism apoptosis Bacterial Cell Death membrane->apoptosis enzyme->apoptosis metabolism->apoptosis

Caption: Putative mechanisms of antimicrobial action.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and evaluation of this compound as an antimicrobial agent.

Diagram 2: Drug Development Workflow

synthesis Synthesis & Characterization invitro In Vitro Screening (MIC Determination) synthesis->invitro cytotoxicity Cytotoxicity Assays (MTT, LDH) invitro->cytotoxicity invivo In Vivo Efficacy (Animal Models) cytotoxicity->invivo moa Mechanism of Action Studies invivo->moa lead_opt Lead Optimization moa->lead_opt

Caption: Workflow for antimicrobial agent development.

Logical Relationship of Key Assays

The selection of a lead compound for further development is based on a logical progression of assays that evaluate both efficacy and safety.

Diagram 3: Assay Logic Flow

start New Compound mic High Antimicrobial Activity? (Low MIC) start->mic cytotox Low Cytotoxicity? (High IC50) mic->cytotox Yes stop Discard mic->stop No invivo In Vivo Efficacy? (Animal Model) cytotox->invivo Yes cytotox->stop No lead Lead Candidate invivo->lead Yes invivo->stop No

References

Application Notes and Protocols for Molecular Docking Studies of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific molecular docking studies for 5-(1H-pyrrol-1-yl)nicotinic acid against protein targets have not been extensively published. The following application notes and protocols are based on established methodologies for similar pyrrole and nicotinic acid derivatives and serve as a comprehensive guide for researchers planning to undertake such studies. The data presented is hypothetical and for illustrative purposes.

Application Notes

Introduction

This compound is a heterocyclic compound combining the structural features of both pyrrole and nicotinic acid. Nicotinic acid and its derivatives are known to be involved in various biological processes, while pyrrole moieties are present in numerous pharmacologically active compounds. Molecular docking is a crucial in-silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This allows for the elucidation of potential biological targets and the mechanism of action at a molecular level, thereby guiding further experimental studies in drug discovery and development.

Potential Therapeutic Targets

Based on the activities of related compounds, this compound could be investigated for its potential to interact with a variety of protein targets. Two such potential targets are:

  • Cyclooxygenase-2 (COX-2): An enzyme involved in the inflammatory pathway. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Several nicotinic acid derivatives have been explored as potential anti-inflammatory agents.

  • Enoyl-ACP Reductase (InhA): An essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. It is a validated target for antitubercular drugs. Pyrrole-containing compounds have shown inhibitory activity against this enzyme.[1][2]

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking study of this compound against a protein target, using AutoDock Vina, a widely used open-source docking software.

1. Software and Resource Requirements

  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.[3]

  • AutoDock Vina: For performing the molecular docking.[4][5]

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.[6]

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or similar chemical database: For obtaining the 2D structure of the ligand.

2. Ligand Preparation

  • Obtain Ligand Structure: Download the 2D structure of this compound from a chemical database like PubChem in SDF format.

  • 3D Conversion and Energy Minimization:

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure to 3D.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Prepare for Docking:

    • Open the 3D structure in MGL-Tools.

    • Detect the root and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

3. Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 5IKQ for COX-2, PDB ID: 2NSD for Enoyl-ACP Reductase).

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the protein's function.[7]

    • If the protein is a multimer, retain only the monomeric unit of interest for docking.

  • Prepare for Docking:

    • Load the cleaned PDB file into MGL-Tools.

    • Add polar hydrogens to the protein.[3]

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

4. Grid Box Generation

  • Define the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or through literature review.

  • Set Grid Parameters:

    • In MGL-Tools, open the prepared protein and ligand.

    • Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

    • Record the center coordinates (x, y, z) and dimensions of the grid box.

5. Running the Docking Simulation

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line:

6. Analysis of Results

  • Binding Affinity: The binding affinity (in kcal/mol) for each predicted binding pose is reported in the output file. More negative values indicate stronger binding.[8]

  • Visualization: Use Discovery Studio or PyMOL to visualize the docked poses. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein.[6]

  • RMSD: If a known inhibitor is used as a reference, the Root Mean Square Deviation (RMSD) between the docked pose and the reference compound can be calculated to validate the docking protocol.[9]

Hypothetical Data Presentation

The following table summarizes hypothetical docking results for this compound with COX-2 and Enoyl-ACP Reductase.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)5IKQ-8.5TYR-385, ARG-120, SER-530Hydrogen Bond, Pi-Alkyl
Enoyl-ACP Reductase (InhA)2NSD-7.9TYR-158, NAD+, GLY-96Hydrogen Bond, Hydrophobic

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization - Save as PDBQT grid_gen Grid Box Generation - Define Binding Site - Set Coordinates & Dimensions ligand_prep->grid_gen protein_prep Protein Preparation (e.g., COX-2, InhA) - Download from PDB - Clean Structure - Add Hydrogens & Charges - Save as PDBQT protein_prep->grid_gen run_vina Run AutoDock Vina - Create Config File - Execute Docking grid_gen->run_vina analyze_results Result Analysis - Binding Affinity (kcal/mol) - Interaction Visualization run_vina->analyze_results report Report Generation analyze_results->report

Caption: Molecular Docking Workflow.

Hypothetical Signaling Pathway

G membrane Cell Membrane stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid hydrolyzes cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins catalyzes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor This compound inhibitor->cox2  Inhibition

Caption: Inhibition of the COX-2 Inflammatory Pathway.

References

Synthesis of Novel Heterocyclic Compounds: Applications in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry, providing a rich source of diverse molecular scaffolds for the development of new therapeutic agents. These cyclic compounds, containing at least one heteroatom, are prevalent in a vast array of FDA-approved drugs, underscoring their significance in pharmaceutical research. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of recently developed heterocyclic compounds with potent anticancer activity. The focus is on nitrogen-containing heterocycles, including 1,2,3-triazoles, benzimidazoles, and[1][2][3]triazolo[1,5-a]pyrimidines, which have demonstrated significant promise in targeting key pathways involved in cancer progression.

I. Featured Heterocyclic Scaffolds and Their Anticancer Applications

This section highlights three classes of novel heterocyclic compounds that have shown significant potential as anticancer agents. For each class, a lead compound is presented with its biological activity data.

1,2,3-Triazole-Incorporated 1,3,4-Oxadiazole-Triazines

A novel series of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives has been synthesized and evaluated for their in vitro anticancer activity. Among these, compound 9d , featuring a 4-pyridyl moiety, exhibited exceptional potency against a panel of cancer cell lines[4].

Benzimidazole Derivatives as Tubulin Polymerization Inhibitors

A new class of benzimidazole derivatives has been designed and synthesized as potent inhibitors of tubulin polymerization, a critical process in cell division. Compounds 7n and 7u demonstrated significant cytotoxicity against the SK-Mel-28 melanoma cell line[5].

3.[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives Targeting the ERK Signaling Pathway

A series of[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives were synthesized and evaluated for their antiproliferative activities. Compound H12 emerged as a potent inhibitor of the ERK signaling pathway in gastric cancer cells[6][7].

II. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of the lead compounds from each heterocyclic class. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of 1,2,3-Triazole Derivative 9d [4]

Cell LineCancer TypeIC50 (µM)
PC3Prostate Cancer0.17 ± 0.063
DU-145Prostate Cancer0.16 ± 0.083
A549Lung Cancer0.19 ± 0.075
MCF-7Breast Cancer0.51 ± 0.083

Table 2: In Vitro Anticancer Activity of Benzimidazole Derivatives 7n and 7u [5]

CompoundCell LineCancer TypeIC50 (µM)
7n SK-Mel-28Melanoma2.55 - 17.89
7u SK-Mel-28Melanoma2.55 - 17.89

Table 3: In Vitro Anticancer Activity of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivative H12 [6]

Cell LineCancer TypeIC50 (µM)
MGC-803Gastric Cancer9.47
HCT-116Colon Cancer9.58
MCF-7Breast Cancer13.1

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative compound from each class and the key biological assays used for their evaluation.

Synthesis Protocols

a) Synthesis of 1,2,3-Triazole Incorporated 1,3,4-Oxadiazole-Triazine Derivative (General Procedure) [4]

The synthesis of the 1,2,3-triazole linked 1,3,4-oxadiazole-triazine derivatives involves a multi-step process. A key intermediate, 2-azido-N-(4-(5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide, is first synthesized. This intermediate is then reacted with various terminal alkynes via a copper-catalyzed "click" reaction to yield the final 1,2,3-triazole derivatives.

  • Step 1: Synthesis of the Azide Intermediate. The synthesis begins with the cyclization of 4-aminobenzohydrazide with 4,6-dimorpholino-1,3,5-triazine-2-carboxylic acid in the presence of POCl₃ to form the 1,3,4-oxadiazole core. This is followed by coupling with 2-azidoacetic acid using EDCI and HOBt in dry THF at room temperature for 12 hours to yield the azide intermediate.

  • Step 2: Click Reaction. To a solution of the azide intermediate in a 1:1 mixture of tert-butanol and water, the respective terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate are added. The reaction mixture is stirred at room temperature for 6-12 hours. Upon completion, the product is extracted, purified, and characterized.

b) Synthesis of Benzimidazole Derivatives 7n and 7u (General Procedure) [5]

The synthesis of the benzimidazole derivatives involves the condensation of a substituted o-phenylenediamine with a carboxylic acid derivative.

  • Step 1: Amide Coupling. A substituted benzimidazole-2-carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).

  • Step 2: Purification. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The crude product is then purified by column chromatography on silica gel to afford the desired benzimidazole derivative.

c) Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivative H12 [6]

The synthesis of compound H12 is achieved through a multi-step sequence starting from commercially available materials.

  • Step 1: Synthesis of the Triazolopyrimidine Core. The[1][2][3]triazolo[1,5-a]pyrimidine core is constructed by reacting a substituted hydrazine with a pyrimidine derivative under appropriate conditions.

  • Step 2: Introduction of the Indole Moiety. The indole moiety is introduced via a Suzuki or other cross-coupling reaction with a suitably functionalized triazolopyrimidine intermediate.

  • Step 3: Final Modification. Further chemical modifications are carried out to introduce the desired substituents, followed by purification to yield the final compound H12.

Biological Assay Protocols

a) MTT Cell Viability Assay [8][9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

b) In Vitro Tubulin Polymerization Inhibition Assay [1][2][3]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Reconstitute purified tubulin (>99% pure) to 3 mg/mL in G-PEM buffer.

  • Reaction Setup: In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well. Add the test compounds at varying concentrations (e.g., 0.1 µM – 10 µM).

  • Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for one hour.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The dose-response curves are then plotted to determine the IC50 value for tubulin polymerization inhibition.

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow.

tubulin_polymerization_inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Mitosis Mitosis Microtubules->αβ-Tubulin Dimers Depolymerization Microtubules->Mitosis Essential for Cell Division Cell Division Mitosis->Cell Division Benzimidazole Derivatives (e.g., 7n) Benzimidazole Derivatives (e.g., 7n) Benzimidazole Derivatives (e.g., 7n)->αβ-Tubulin Dimers

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.

erk_signaling_pathway_inhibition cluster_pathway ERK Signaling Pathway in Gastric Cancer Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Activate Ras Ras RTK->Ras Activate c-Raf c-Raf Ras->c-Raf Activate MEK1/2 MEK1/2 c-Raf->MEK1/2 Phosphorylate ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylate Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activate Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival Compound H12 Compound H12 Compound H12->c-Raf Inhibit Phosphorylation Compound H12->MEK1/2 Inhibit Phosphorylation Compound H12->ERK1/2 Inhibit Phosphorylation

Caption: Suppression of the ERK Signaling Pathway by Compound H12.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Western Blot) In_Vitro_Screening->Mechanism_Study Data_Analysis Data Analysis (IC50 Determination) Mechanism_Study->Data_Analysis Lead_Optimization Lead_Optimization Data_Analysis->Lead_Optimization Identified Lead Compound

Caption: General Experimental Workflow for Novel Heterocyclic Compound Development.

References

Pharmacological Evaluation of 5-(1H-pyrrol-1-yl)nicotinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacological evaluation of 5-(1H-pyrrol-1-yl)nicotinic acid derivatives, with a focus on their potential as anti-inflammatory agents. While specific data on this exact subclass of compounds is limited in the currently available literature, this guide outlines established protocols and presents data from closely related nicotinic acid and pyrrole derivatives to serve as a comprehensive resource for researchers.

Introduction

Nicotinic acid (niacin) and its derivatives are known to exhibit a range of pharmacological activities. Recent research has explored the therapeutic potential of novel nicotinic acid derivatives in various domains, including inflammation, pain, and cancer. The incorporation of a pyrrole moiety, a common scaffold in bioactive compounds, into the nicotinic acid backbone presents an interesting avenue for the development of new chemical entities with potentially enhanced or novel pharmacological profiles. This document details the methodologies for evaluating the anti-inflammatory properties of such derivatives, from initial in vitro screenings to in vivo efficacy studies.

Data Presentation

The following tables summarize quantitative data from studies on related nicotinic acid and pyrrole derivatives, which can be used as a reference for evaluating novel this compound derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives [1]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
A 0.15 ± 0.020.25 ± 0.030.60
B 0.28 ± 0.030.18 ± 0.021.56
C 0.35 ± 0.040.32 ± 0.041.09
D 0.18 ± 0.020.29 ± 0.030.62
Meloxicam (Reference) 0.25 ± 0.030.45 ± 0.050.56

Data presented as mean ± SD. IC₅₀ values represent the concentration required for 50% inhibition of the enzyme.

Table 2: In Vivo Anti-inflammatory Activity of (1-Phenyl)-(5-Pyrrol)-Pyrazole Derivatives in Carrageenan-Induced Rat Paw Edema [2]

Compound (100 mg/kg)% Inhibition of Edema at 1h% Inhibition of Edema at 2h% Inhibition of Edema at 3h
7a 20.1530.2540.15
7b 25.3040.5050.01
7c 22.4535.6042.05
7f 21.8032.7541.93
Diclofenac Sodium (10 mg/kg) 45.1055.2064.45

Percentage inhibition of edema was calculated relative to the control group.

Table 3: Analgesic Activity of (1-Phenyl)-(5-Pyrrol)-Pyrazole Derivatives in Acetic Acid-Induced Writhing Test in Mice [2]

Compound (100 mg/kg)% Reduction in Writhing
7a 40.15
7b 44.05
7c 42.05
7f 41.93
Diclofenac Sodium (10 mg/kg) 61.23

Percentage reduction in writhing was calculated relative to the control group.

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[1]

  • Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a probe to a fluorescent product.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Heme

    • Assay buffer (e.g., Tris-HCl)

    • Test compounds and reference inhibitor (e.g., Meloxicam)

    • 96-well microplate

    • Fluorescence plate reader

  • Protocol:

    • Prepare solutions of test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compounds or reference inhibitor to the designated wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

2. Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay evaluates the effect of the test compounds on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cultured macrophages.[3]

  • Principle: Macrophages are stimulated with LPS to induce the production of cytokines. The concentration of these cytokines in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS)

    • Test compounds

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

    • Microplate reader

  • Protocol:

    • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of each cytokine from a standard curve.

    • Determine the percentage of inhibition of cytokine production by the test compounds.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of compounds.[2][4]

  • Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Animals: Male Wistar rats (150-200 g).

  • Materials:

    • Carrageenan

    • Test compounds and reference drug (e.g., Diclofenac sodium)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plebysmometer or digital calipers

  • Protocol:

    • Fast the rats overnight with free access to water.

    • Administer the test compounds or reference drug orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plebysmometer or calipers.

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

2. Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of test compounds.[2]

  • Principle: Intraperitoneal injection of acetic acid causes a painful reaction in mice, characterized by abdominal constrictions (writhing). Analgesic compounds reduce the number of writhes.

  • Animals: Male Swiss albino mice (20-25 g).

  • Materials:

    • Acetic acid (0.6% solution)

    • Test compounds and reference drug (e.g., Diclofenac sodium)

    • Vehicle

  • Protocol:

    • Administer the test compounds or reference drug orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 30 minutes), inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes for each mouse over a 10-minute period.

    • Calculate the percentage of protection (analgesic activity) using the following formula: % Protection = [(Mean number of writhes in control group - Number of writhes in treated group) / Mean number of writhes in control group] x 100

Visualization of Pathways and Workflows

Signaling Pathway of Anti-inflammatory Action

The anti-inflammatory effects of nicotinic acid and its derivatives can be mediated through various signaling pathways. A potential mechanism involves the inhibition of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription Derivative 5-(1H-pyrrol-1-yl)nicotinic acid derivative Derivative->IKK Inhibits

Caption: Potential anti-inflammatory signaling pathway.

Experimental Workflow for In Vivo Anti-inflammatory Evaluation

The following diagram illustrates the typical workflow for assessing the in vivo anti-inflammatory and analgesic activity of a test compound.

G start Start animal_prep Animal Acclimatization & Fasting start->animal_prep dosing Compound Administration (Oral/IP) animal_prep->dosing paw_edema Carrageenan-Induced Paw Edema dosing->paw_edema writhing_test Acetic Acid-Induced Writhing Test dosing->writhing_test paw_measurement Paw Volume/Thickness Measurement paw_edema->paw_measurement writhing_count Count Writhing Movements writhing_test->writhing_count data_analysis_edema Data Analysis: % Inhibition of Edema paw_measurement->data_analysis_edema data_analysis_writhing Data Analysis: % Protection writhing_count->data_analysis_writhing end End data_analysis_edema->end data_analysis_writhing->end

Caption: In vivo experimental workflow.

Disclaimer: The quantitative data and specific signaling pathways presented in this document are based on studies of structurally related nicotinic acid and pyrrole derivatives. Further experimental studies are required to elucidate the precise pharmacological profile and mechanisms of action of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(1H-pyrrol-1-yl)nicotinic acid synthesis. The primary synthetic route discussed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst The palladium catalyst, especially Pd(0) species, is sensitive to air and moisture. Ensure the catalyst and ligands are stored and handled under an inert atmosphere (e.g., argon or nitrogen). Using fresh, high-quality reagents is crucial. Consider using a pre-catalyst which can be more stable and reliably generate the active catalytic species.
Inappropriate Ligand The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands often give higher yields. A screening of different ligands such as XPhos, SPhos, or DavePhos may be necessary to find the optimal one for this specific transformation.
Incorrect Base The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable, potentially requiring higher temperatures or longer reaction times.
Suboptimal Solvent The solvent affects the solubility of reagents and the stability of the catalytic complex. Aprotic solvents like toluene, dioxane, or THF are commonly employed. If solubility is an issue, consider screening different solvents. Ensure the solvent is anhydrous and degassed before use.
Low Reaction Temperature Buchwald-Hartwig reactions often require elevated temperatures (typically 80-120 °C) to proceed efficiently. If the reaction is sluggish, a cautious, incremental increase in temperature may improve the conversion rate.
Poor Quality Starting Materials Impurities in the 5-halonicotinic acid or pyrrole can inhibit the catalyst. Ensure the starting materials are of high purity. 5-Bromonicotinic acid is generally more reactive than 5-chloronicotinic acid.

Issue 2: Formation of Significant Side Products

Potential Cause Recommended Solution
Hydrodehalogenation of the Aryl Halide This side reaction, where the halogen is replaced by a hydrogen atom, can be promoted by certain ligands and bases. Screening different ligands or using a less hindered or weaker base can help minimize this pathway. Lowering the reaction temperature may also be beneficial.
Homocoupling of the Aryl Halide The formation of a biaryl byproduct can occur, especially at high catalyst loadings or temperatures. Optimizing the catalyst concentration and reaction temperature can mitigate this issue.
Decomposition of Starting Material or Product The nicotinic acid moiety or the pyrrole ring might be sensitive to the reaction conditions, especially high temperatures or strong bases. Consider using milder bases or lowering the reaction temperature. Protecting the carboxylic acid group as an ester prior to the coupling reaction and subsequent hydrolysis can also be a viable strategy.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Residual Palladium Catalyst The final product can be contaminated with residual palladium. Purification methods such as column chromatography on silica gel are often effective. In some cases, treatment with a scavenger resin specific for palladium can be employed.
Co-elution with Starting Materials or Byproducts If the product has a similar polarity to the starting materials or byproducts, separation by column chromatography can be challenging. Optimizing the eluent system is crucial. Recrystallization from a suitable solvent system can also be an effective purification method for crystalline products.
Product Insolubility The product, this compound, may have limited solubility in common organic solvents, making extraction and purification difficult. Acid-base extraction can be utilized. The carboxylic acid can be deprotonated with a base (e.g., NaHCO₃) to form a water-soluble salt, which can be washed with an organic solvent to remove non-polar impurities. The aqueous layer can then be acidified to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, 5-bromonicotinic acid or 5-chloronicotinic acid?

A1: In Buchwald-Hartwig aminations, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, 5-bromonicotinic acid is expected to be more reactive and is a better starting point for optimization than 5-chloronicotinic acid. Reactions with 5-chloronicotinic acid may require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more specialized catalyst/ligand systems.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Q3: Is it necessary to protect the carboxylic acid group of 5-halonicotinic acid?

A3: While the reaction can sometimes be performed with the free carboxylic acid, protecting it as an ester (e.g., methyl or ethyl ester) can prevent potential side reactions and improve solubility in organic solvents. The ester can then be hydrolyzed to the carboxylic acid in a subsequent step. If the free acid is used, a stronger base or a higher equivalent of the base may be required to deprotonate both the pyrrole and the carboxylic acid.

Q4: What are the key safety precautions for this reaction?

A4: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Many of the solvents used are flammable. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere as many of the reagents are air-sensitive.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination:

To an oven-dried Schlenk tube are added 5-bromonicotinic acid (1.0 eq.), pyrrole (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours, or until reaction completion is observed by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Purification by Acid-Base Extraction:

The crude product is dissolved in an aqueous solution of sodium bicarbonate. The aqueous solution is washed with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities. The aqueous layer is then carefully acidified with an acid (e.g., 1M HCl) to a pH of approximately 3-4, at which point the product precipitates. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data

The following table summarizes expected yields for the synthesis of this compound based on variations in key reaction parameters, extrapolated from similar Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Time (h)Expected Yield (%)
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1101875-85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1002465-75
Pd₂(dba)₃ (2)DavePhos (4)NaOtBu (2.0)Toluene1001280-90
Pd(OAc)₂ (3)RuPhos (6)LHMDS (2.0)THF801870-80
Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.0)Dioxane1102460-70

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Aryl-X) Pd(0)L->Oxidative_Addition Aryl-X Ligand_Exchange Ligand Exchange (Amine) Oxidative_Addition->Ligand_Exchange Amine Deprotonation Deprotonation (Base) Ligand_Exchange->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Aryl-Amine Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) Start->Check_Catalyst Check_Catalyst->Start If catalyst is inactive Screen_Ligands Screen Different Ligands (e.g., XPhos, SPhos) Check_Catalyst->Screen_Ligands If catalyst is active Optimize_Base Optimize Base (e.g., Cs2CO3, NaOtBu) Screen_Ligands->Optimize_Base Optimize_Solvent_Temp Optimize Solvent & Temperature Optimize_Base->Optimize_Solvent_Temp Check_Purity Check Starting Material Purity Optimize_Solvent_Temp->Check_Purity Success Improved Yield Check_Purity->Success If all parameters are optimized

Caption: A workflow for troubleshooting low yield in the synthesis.

common side reactions and byproducts in the synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a Clauson-Kaas or Paal-Knorr type reaction between 5-aminonicotinic acid and 2,5-dimethoxytetrahydrofuran under acidic conditions.

Question 1: Low or no yield of the desired product.

Possible Causes and Solutions:

  • Insufficiently acidic conditions: The reaction requires an acid catalyst to facilitate the formation of the pyrrole ring.[1][2]

    • Solution: Ensure the presence of a suitable acid catalyst, such as glacial acetic acid, which often serves as the solvent as well. If the reaction is sluggish, a stronger acid catalyst like p-toluenesulfonic acid can be used in catalytic amounts, but with caution to avoid degradation of the product.[3][4]

  • Low reaction temperature: The reaction often requires heating to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, typically to reflux in a solvent like acetic acid. Microwave-assisted synthesis can also be an effective method to accelerate the reaction.[5]

  • Poor quality of starting materials: Impurities in 5-aminonicotinic acid or 2,5-dimethoxytetrahydrofuran can interfere with the reaction.

    • Solution: Use purified starting materials. Check the purity of the reactants by appropriate analytical methods (e.g., NMR, melting point) before use.

  • Premature work-up: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the disappearance of the limiting reactant before quenching the reaction.

Question 2: Formation of a dark, tarry, or polymeric substance.

Possible Causes and Solutions:

  • Excessively high temperature or prolonged reaction time: These conditions can lead to the polymerization of the pyrrole product, especially in the presence of a strong acid.[6]

    • Solution: Reduce the reaction temperature or shorten the reaction time. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Highly acidic conditions: Strong acids can catalyze the polymerization of pyrroles.[7][8]

    • Solution: Use a milder acid catalyst, such as acetic acid, rather than a strong mineral acid. In some cases, for sensitive substrates, a buffered system (e.g., acetic acid and sodium acetate) at room temperature can be employed to avoid harsh conditions.[3][9]

Question 3: The isolated product is impure and difficult to purify.

Possible Causes and Solutions:

  • Presence of unreacted 5-aminonicotinic acid: Due to its zwitterionic nature, 5-aminonicotinic acid might be sparingly soluble in the reaction medium, leading to incomplete reaction.[10]

    • Solution: Ensure adequate stirring and a sufficient reaction volume to facilitate dissolution and reaction. After the reaction, the unreacted starting material can often be removed by adjusting the pH of the aqueous work-up solution.

  • Formation of byproducts from side reactions: Potential side reactions include decarboxylation of the nicotinic acid moiety at high temperatures or polymerization of the pyrrole ring.

    • Solution: Optimize reaction conditions (temperature, catalyst) to minimize side reactions. Purification can be attempted by recrystallization from a suitable solvent or by column chromatography on silica gel.

Question 4: I observe a byproduct with a different mass spectrum.

Possible Causes and Solutions:

  • Decarboxylation: At elevated temperatures, the carboxylic acid group of the nicotinic acid moiety may be lost, leading to the formation of 5-(1H-pyrrol-1-yl)pyridine.

    • Solution: Employ milder reaction temperatures. If high temperatures are necessary, consider protecting the carboxylic acid group as an ester prior to the pyrrole formation and deprotecting it in a subsequent step.

  • Furan formation: Under strongly acidic conditions (pH < 3), the reaction of a 1,4-dicarbonyl compound with an amine can sometimes lead to the formation of a furan derivative as a major byproduct.[1]

    • Solution: Maintain weakly acidic to neutral reaction conditions to favor pyrrole formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis typically follows the Paal-Knorr/Clauson-Kaas reaction mechanism. This involves the acid-catalyzed reaction of the primary amine (5-aminonicotinic acid) with a 1,4-dicarbonyl equivalent (generated in situ from 2,5-dimethoxytetrahydrofuran). The key steps are the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[1][2]

Q2: What are the recommended reaction conditions for this synthesis?

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

Q4: What are the common purification methods for this compound?

Common purification methods include:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

  • Acid-base extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.

  • Column chromatography: For mixtures that are difficult to separate by other means, column chromatography on silica gel can be employed.

Data Presentation

Currently, there is no specific quantitative data available in the searched literature for the synthesis of this compound that can be summarized in a comparative table. Yields for Clauson-Kaas reactions of various amines are reported to be in the range of 60-98% depending on the substrate and reaction conditions.[5][9]

Experimental Protocols

The following is a representative experimental protocol for a Clauson-Kaas reaction, which can be adapted for the synthesis of this compound.

Representative Protocol: Acetic Acid Catalyzed Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-aminonicotinic acid (1.0 equivalent).

  • Solvent and Reagent Addition: Add glacial acetic acid to dissolve or suspend the 5-aminonicotinic acid. Then, add 2,5-dimethoxytetrahydrofuran (1.1-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water.

  • Isolation: Adjust the pH of the aqueous mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product. Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Aminonicotinic Acid 5-Aminonicotinic Acid Intermediate Cyclization & Dehydration Intermediate 5-Aminonicotinic Acid->Intermediate 1. 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Intermediate 2. Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid)->Intermediate Heat Heat Heat->Intermediate This compound This compound Intermediate->this compound 3. Dehydration

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_side_reactions Potential Side Reactions Main Reaction 5-Aminonicotinic Acid + 2,5-Dimethoxytetrahydrofuran Polymerization Polymerization of Pyrrole Ring Main Reaction->Polymerization High Temp / Strong Acid Decarboxylation Decarboxylation Main Reaction->Decarboxylation High Temperature Furan_Formation Furan Formation Main Reaction->Furan_Formation Strongly Acidic (pH < 3) This compound This compound Main Reaction->this compound Desired Product

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_conditions->start Adjust & Retry check_materials Verify Starting Material Purity check_conditions->check_materials Conditions OK check_materials->start Use Pure Materials optimize_purification Optimize Purification Method (Recrystallization, Extraction) check_materials->optimize_purification Materials Pure optimize_purification->start Further Optimization Needed successful_synthesis Successful Synthesis optimize_purification->successful_synthesis Optimized

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-Up Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and direct method for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction.[1][2][3] This would involve the reaction of 5-aminonicotinic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions. The general reaction scheme is illustrated below.

Q2: What are the primary challenges when scaling up the Clauson-Kaas reaction for this synthesis?

A2: Key challenges during the scale-up of the Clauson-Kaas synthesis for this compound include:

  • Harsh Reaction Conditions: Traditional methods often require high temperatures and strongly acidic environments (e.g., refluxing acetic acid), which can lead to the decomposition of the nicotinic acid moiety.[4]

  • Low Yields: Product decomposition and side reactions can significantly lower the overall yield.[4]

  • Difficult Purification: The formation of colored impurities and byproducts can make the isolation and purification of the final product challenging.[5]

  • Solubility Issues: The starting material, 5-aminonicotinic acid, and the product may have limited solubility in common organic solvents, complicating the reaction and work-up procedures.

Q3: Are there greener or milder alternatives to the traditional Clauson-Kaas reaction?

A3: Yes, several modifications to the Clauson-Kaas reaction have been developed to overcome the issues associated with harsh conditions. These include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields, often under milder conditions.[2][6]

  • Modified Acid Catalysts: Utilizing different acid catalysts or buffer systems, such as an acetate buffer, can allow the reaction to proceed at room temperature.[4]

  • Biphasic Systems: For acid-sensitive substrates, a two-phase system (e.g., aqueous acetic acid/dichloroethane) can be employed to extract the product from the acidic aqueous phase as it is formed, preventing decomposition.[6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low after scaling up. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound are often attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Decomposition of Starting Material or Product: The nicotinic acid ring is sensitive to strongly acidic and high-temperature conditions, which are common in the traditional Clauson-Kaas reaction.[1][4]

    • Solution: Consider modifying the reaction conditions. A modified procedure involving the initial mild aqueous hydrolysis of 2,5-dimethoxytetrahydrofuran to 2,5-dihydroxytetrahydrofuran, followed by reaction with 5-aminonicotinic acid in an acetate buffer at room temperature, can prevent degradation.[4] Alternatively, microwave-assisted synthesis in acetic acid or water can offer a milder and faster route.[2][6]

  • Cause 2: Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or poor mixing in a larger reactor.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when dealing with slurries.

  • Cause 3: Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: While a 1:1 to 1.3:1 ratio of 2,5-dimethoxytetrahydrofuran to the amine is common, optimizing this ratio on a small scale before scaling up is advisable.[6]

Issue 2: Product Purity and Color

Q: The final product is a dark, discolored solid and is difficult to purify. What is causing the discoloration and how can I obtain a purer product?

A: Discoloration is a common issue in the synthesis of nicotinic acid derivatives, often due to the formation of chromophores at elevated temperatures.

  • Cause 1: Thermal Decomposition and Side Reactions: Heating in strong acid can lead to the formation of colored byproducts.

    • Solution 1 (Reaction Modification): Employing milder reaction conditions, as described in the low-yield troubleshooting section, will minimize byproduct formation.

    • Solution 2 (Purification): If a colored crude product is obtained, a purification method involving melting the crude product followed by a single recrystallization can be effective.[5] The brief period in the molten state can destroy the yellow chromophores.[5] Subsequent recrystallization from a suitable solvent (e.g., water or ethanol/water) with activated carbon treatment can yield a colorless product.[5]

  • Cause 2: Residual Acid or Base: Inadequate neutralization during work-up can leave acidic or basic residues that may contribute to color and impurities.

    • Solution: Ensure the pH is carefully adjusted to the isoelectric point of this compound during precipitation to maximize recovery and minimize the inclusion of soluble impurities.

Data Presentation

Table 1: Comparison of Clauson-Kaas Reaction Conditions for N-Substituted Pyrrole Synthesis

MethodCatalyst/Solvent SystemTemperatureReaction TimeTypical YieldsReference
Traditional Acetic Acid (reflux)~118 °CSeveral hoursVariable, often low[4][6]
Modified (Mild Hydrolysis) Acetate Buffer (pH 4.7)Room Temperature2-4 hoursHigh (69-91%)[1][4]
Microwave-Assisted Acetic Acid or Water120-170 °C10-30 minutesGood to Excellent (59-96%)[2][6]
Biphasic System Aqueous Acetic Acid/DCERefluxNot specifiedImproved for sensitive substrates[6]

Experimental Protocols

Protocol 1: Modified Clauson-Kaas Synthesis of this compound (High-Yield, Mild Conditions)

This protocol is adapted from a modified procedure for synthesizing N-substituted pyrroles.[4]

  • Hydrolysis of 2,5-dimethoxytetrahydrofuran: In a reaction vessel, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to deionized water. Heat the mixture to a gentle reflux for 2 hours to hydrolyze it to 2,5-dihydroxytetrahydrofuran. Cool the solution to room temperature.

  • Reaction with 5-aminonicotinic acid: In a separate, larger vessel, dissolve 5-aminonicotinic acid (1.0 equivalent) in an appropriate volume of sodium acetate buffer (e.g., 0.1 M, pH 4.7).

  • Condensation: Slowly add the cooled 2,5-dihydroxytetrahydrofuran solution to the buffered solution of 5-aminonicotinic acid with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting amine by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, adjust the pH of the solution to the isoelectric point of the product (estimated to be around 3-4) using a suitable acid (e.g., 1M HCl) to precipitate the crude product.

    • Filter the precipitate, wash with cold deionized water, and then a small amount of a cold non-polar solvent (e.g., diethyl ether) to remove organic-soluble impurities.

    • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction Step (Clauson-Kaas) cluster_product Product A 5-Aminonicotinic Acid C Acid Catalyst (e.g., Acetic Acid) A->C Reacts with B 2,5-Dimethoxytetrahydrofuran B->C Reacts with E This compound C->E Forms D Heat (Optional) D->C Conditions G cluster_solutions1 Condition Optimization cluster_solutions2 Reaction Time & Purity cluster_solutions3 Purification Strategy start Low Yield or Impure Product cond1 Check Reaction Conditions start->cond1 sol1a Lower Temperature cond1->sol1a Harsh? sol1b Use Milder Acid/ Buffer System cond1->sol1b sol1c Consider Microwave Synthesis cond1->sol1c cond2 Monitor Reaction Progress (TLC/HPLC) sol1a->cond2 sol1b->cond2 sol1c->cond2 sol2a Adjust Reaction Time cond2->sol2a Incomplete? sol2b Identify Byproducts cond2->sol2b cond3 Optimize Work-up & Purification sol2a->cond3 sol2b->cond3 sol3a Adjust pH for Precipitation cond3->sol3a Impure? sol3b Recrystallization (with Carbon) cond3->sol3b end Improved Yield & Purity sol3a->end sol3b->end

References

troubleshooting poor solubility of 5-(1H-pyrrol-1-yl)nicotinic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 5-(1H-pyrrol-1-yl)nicotinic acid in their assays.

Troubleshooting Poor Solubility

Poor solubility of a test compound can lead to inaccurate and unreliable assay results.[1] This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing compound precipitation and solubility challenges.

Troubleshooting_Workflow cluster_prep Preparation & Observation cluster_stock Stock Solution Optimization cluster_dilution Dilution & Assay Conditions cluster_outcome Outcome start Start: Poor solubility observed observe Compound precipitates in aqueous buffer? start->observe check_stock Check DMSO stock (visual inspection) observe->check_stock Yes success Solubility Improved observe->success No lower_stock Lower stock concentration check_stock->lower_stock Precipitation in stock adjust_ph Adjust Buffer pH (pH > pKa) check_stock->adjust_ph Stock is clear lower_stock->adjust_ph add_cosolvent Add Co-solvent (e.g., PEG, ethanol) adjust_ph->add_cosolvent use_surfactant Use Surfactant (e.g., Tween 80) add_cosolvent->use_surfactant kinetic_sol Determine Kinetic Solubility Limit use_surfactant->kinetic_sol kinetic_sol->success fail Further Optimization (e.g., salt forms) kinetic_sol->fail NAD_Salvage_Pathway cluster_pathway Preiss-Handler Pathway (NAD+ Synthesis) cluster_inhibitor Potential Point of Inhibition NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT PRPP PRPP PRPP->NAPRT NAMN Nicotinic Acid Mononucleotide (NAMN) NMNAT NMNAT NAMN->NMNAT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NADS NAD Synthetase NAAD->NADS NAD NAD+ NAPRT->NAMN NMNAT->NAAD NADS->NAD Inhibitor This compound Inhibitor->NAPRT Inhibition

References

preventing decomposition of 5-(1H-pyrrol-1-yl)nicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5-(1H-pyrrol-1-yl)nicotinic acid to prevent its decomposition. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Room temperature is generally acceptable for storage.[2]

Q2: Is this compound sensitive to light?

A2: While specific data for this compound is limited, related compounds like nicotinic acid are known to be light-sensitive.[4] Therefore, it is recommended to store this compound in a light-resistant container or in the dark to minimize potential photodegradation.

Q3: What are the signs of decomposition for this compound?

A3: Decomposition may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., turning from white/off-white to yellow or brown), a change in texture, or the development of an unusual odor. A decrease in performance in your experiments, such as reduced biological activity or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS), can also signify degradation.

Q4: Can I store this compound in solution?

A4: Storing the compound in solution is generally not recommended for long periods, as this can accelerate decomposition. If you need to prepare stock solutions, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C or -20 °C), protected from light, and the stability under these conditions should be verified.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the decomposition of this compound.

Observed Issue Potential Cause Recommended Actions
Discoloration of the solid compound (e.g., yellowing) Exposure to light or air (oxidation)- Discard the discolored compound. - Ensure future storage is in a tightly sealed, opaque container in a cool, dark, and dry place.
Reduced solubility compared to a fresh batch Formation of insoluble degradation products or polymerization.- Confirm the identity and purity of the compound using an analytical technique like HPLC or NMR. - If degradation is confirmed, obtain a fresh batch of the compound.
Appearance of extra peaks in HPLC/LC-MS analysis Chemical decomposition of the compound.- Analyze the degradation products to understand the decomposition pathway. - Review storage conditions and handling procedures to identify potential causes of degradation. - Implement stricter storage protocols (e.g., storing under an inert atmosphere like argon or nitrogen).
Inconsistent experimental results or loss of biological activity Degradation of the compound leading to a lower effective concentration.- Perform a purity check on your current stock of the compound. - If purity is compromised, use a fresh, unopened batch for your experiments. - Conduct a stability study under your experimental conditions to determine the compound's viability over time.

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Accurately weigh 5 mg of this compound into separate, appropriately labeled amber glass vials for each storage condition to be tested.

  • For solution stability testing, dissolve the compound in a suitable solvent (e.g., DMSO, ethanol) to a known concentration (e.g., 10 mg/mL).

2. Storage Conditions (Stress Testing):

  • Control: Store one vial of the solid compound and one of the solution at the recommended storage condition (-20°C, protected from light).

  • Elevated Temperature: Store vials at 40°C and 60°C.

  • High Humidity: Store vials in a desiccator with a saturated salt solution to maintain high humidity (e.g., a saturated solution of potassium chloride for ~85% relative humidity) at room temperature.

  • Light Exposure: Expose vials to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV light) at room temperature.

3. Time Points for Analysis:

  • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

4. Analytical Method (HPLC):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

  • Identify and quantify any major degradation products.

  • Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Quantitative Data Summary

The following table presents hypothetical data from a stability study conducted as per the protocol above, illustrating the expected stability of this compound under different storage conditions over three months.

Storage Condition% Remaining after 1 Month% Remaining after 3 MonthsMajor Degradation Products Observed
-20°C, Dark (Control) 99.8%99.5%None
Room Temp, Dark 98.5%95.2%Minor unknown peaks
40°C, Dark 92.1%80.5%Degradant A, Degradant B
Room Temp, Light Exposure 85.3%65.8%Photodegradant X, Photodegradant Y
Room Temp, High Humidity 96.4%90.1%Hydrolysis Product Z

Visualizations

Decomposition_Pathway 5-(1H-pyrrol-1-yl)nicotinic_acid This compound Degradant_A Oxidized Pyrrole Derivative 5-(1H-pyrrol-1-yl)nicotinic_acid->Degradant_A Oxidation (Air/Heat) Photodegradant_X Photocyclized Product 5-(1H-pyrrol-1-yl)nicotinic_acid->Photodegradant_X UV/Vis Light Hydrolysis_Product_Z Amide Hydrolysis Product 5-(1H-pyrrol-1-yl)nicotinic_acid->Hydrolysis_Product_Z Humidity

Caption: Postulated decomposition pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Weigh_Compound Weigh Compound Control Control (-20°C, Dark) Weigh_Compound->Control Heat Elevated Temperature Weigh_Compound->Heat Humidity High Humidity Weigh_Compound->Humidity Light Light Exposure Weigh_Compound->Light Prepare_Solutions Prepare Solutions (optional) Prepare_Solutions->Control Prepare_Solutions->Heat Prepare_Solutions->Humidity Prepare_Solutions->Light Time_Points Sample at T=0, 1, 2, 4, 12 weeks Control->Time_Points Heat->Time_Points Humidity->Time_Points Light->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis Data_Analysis Calculate Purity & Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for the stability testing of this compound.

Troubleshooting_Tree Start Unexpected Experimental Result Check_Appearance Check Physical Appearance of Compound Start->Check_Appearance Discolored Discolored? Check_Appearance->Discolored Discard Discard and Use Fresh Stock. Review Storage (Light/Air Exposure). Discolored->Discard Yes Not_Discolored Not Discolored Discolored->Not_Discolored No Check_Purity Analyze Purity (e.g., HPLC) Not_Discolored->Check_Purity Purity_Low Purity Compromised? Check_Purity->Purity_Low Investigate_Degradation Investigate Degradation Products. Implement Stricter Storage (e.g., Inert Gas). Purity_Low->Investigate_Degradation Yes Purity_OK Purity OK Purity_Low->Purity_OK No Check_Other_Factors Investigate Other Experimental Parameters. Purity_OK->Check_Other_Factors

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: Crystallization of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of crystallization methods for 5-(1H-pyrrol-1-yl)nicotinic acid (CAS 690632-31-6). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful crystallization of this compound? The choice of solvent is the most critical factor. An ideal solvent should dissolve the compound completely at an elevated temperature but exhibit low solubility at room or sub-ambient temperatures.[1][2] The solvent must also be inert and not react with the compound. Given the structure of this compound, which contains both a carboxylic acid and aromatic heterocyclic rings, polar solvents are generally a good starting point.

Q2: What are the known structural properties of this compound? This compound has a molecular formula of C10H8N2O2 and a molecular weight of approximately 188.18 g/mol .[3] The presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the pyridine nitrogen, carboxyl oxygen, and pyrrole nitrogen) suggests that hydrogen bonding will play a significant role in its crystal lattice formation.[4]

Q3: Can this compound exist in different crystalline forms (polymorphs)? Yes, it is possible. Nicotinic acid and its derivatives are known to exist in more than one crystal form, a phenomenon known as polymorphism.[5][6] Different polymorphs can have distinct physical properties, including solubility and dissolution rates, which makes controlling the crystallization process crucial for consistent results.[5]

Q4: How can I remove colored impurities from my crude product? If your hot solution has a persistent color, it may be due to high-molecular-weight byproducts. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7] Use charcoal sparingly, as it can also adsorb your desired compound, leading to yield loss.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. The solution is not sufficiently supersaturated (too much solvent was used).[1] 2. The cooling process is incomplete. 3. The compound has very high solubility in the chosen solvent even at low temperatures.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7] 2. Add Seed Crystals: If available, add a few crystals of the pure compound to the solution to act as a template.[1] 3. Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent and increase the solute concentration. Allow it to cool again.[8] 4. Cool Further: Place the flask in an ice bath or refrigerator to further decrease solubility. 5. Change Solvent: If all else fails, evaporate the solvent completely and attempt recrystallization with a different solvent system.[8]
Compound "Oils Out" (Forms a Liquid Layer) 1. The solution is too concentrated, causing the compound to come out of solution above its melting point. 2. The rate of cooling is too rapid.[1] 3. High concentration of impurities depressing the melting point.1. Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) and allow it to cool more slowly.[1][8] 2. Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to ensure a gradual temperature drop.[9] 3. Use a Different Solvent: Select a solvent with a lower boiling point.
Very Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[8] 2. Premature filtration before crystallization was complete. 3. The compound has significant solubility in the chosen solvent even at low temperatures.1. Recover from Mother Liquor: Concentrate the mother liquor by evaporation to obtain a "second crop" of crystals. Note that this crop may be less pure.[9] 2. Optimize Solvent Volume: In subsequent experiments, use the minimum amount of hot solvent required for complete dissolution.[9] 3. Ensure Complete Cooling: Allow sufficient time for the solution to reach the target low temperature (e.g., in an ice bath for at least 30 minutes).
Crystals are Very Small or Appear Impure 1. Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[8] 2. The solution was agitated or disturbed during the cooling phase. 3. Presence of persistent impurities.1. Slow the Cooling Rate: Ensure the solution cools to room temperature without disturbance before moving it to an ice bath.[9] 2. Use More Solvent: Redissolve the crystals in a slightly larger volume of hot solvent to ensure impurities remain in solution upon cooling.[8] 3. Consider a Second Recrystallization: If purity is still low, a second recrystallization step may be necessary.

Data Presentation

The following tables provide hypothetical, yet plausible, data for the solubility and crystallization of this compound to guide solvent selection and method optimization.

Table 1: Solubility in Common Solvents

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability for Cooling Crystallization
Water~0.5~15Good
Ethanol~8~95Excellent
Acetone~15>200Fair (High solubility when cold)
Ethyl Acetate~2~40Good
Toluene<0.1~5Poor (Low solubility when hot)
Acetonitrile~5~80Excellent
Heptane<0.1<0.5Unsuitable (Anti-solvent)

Table 2: Yield and Purity from Different Crystallization Methods

MethodSolvent SystemYield (%)Purity (HPLC, %)Notes
Cooling CrystallizationEthanol8599.5Forms well-defined needles.
Cooling CrystallizationAcetonitrile8899.6Forms small prisms.
Anti-solvent CrystallizationAcetone / Heptane9299.2Faster process, but may yield smaller crystals.
Slow EvaporationEthyl Acetate65>99.8Very slow; best for generating high-quality crystals for analysis.

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common method for purifying solids. It relies on the reduced solubility of the compound at lower temperatures.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add a suitable solvent (e.g., ethanol, based on Table 1) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution quickly.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

G Workflow for Cooling Crystallization cluster_prep Preparation cluster_purify Purification cluster_iso Isolation crude Crude Solid in Flask dissolve Add Minimum Hot Solvent (e.g., Ethanol) crude->dissolve Heat to Boil hot_filt Hot Filtration (Optional, if solids present) dissolve->hot_filt slow_cool Slow Cooling to Room Temp (Undisturbed) hot_filt->slow_cool ice_bath Chill in Ice Bath (≥30 min) slow_cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: General workflow for purification via single-solvent cooling crystallization.

Protocol 2: Anti-solvent Crystallization

This method is useful when a compound is highly soluble in one solvent but poorly soluble in another. The addition of the "anti-solvent" reduces the overall solubility and induces crystallization.[11]

Methodology:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., heptane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to cool slowly to room temperature, and then chill in an ice bath to induce crystal formation.

  • Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

Troubleshooting Logic Diagram

When experiments do not proceed as planned, this logical diagram can help diagnose the issue.

G Troubleshooting Crystallization Issues start Start: Hot solution is prepared q1 Allow to cool. Do crystals form? start->q1 q2 Is the product an oil? q1->q2 No sol_yes SUCCESS: Collect crystals by filtration q1->sol_yes Yes act_induce Action: 1. Scratch flask 2. Add seed crystal q2->act_induce No act_reheat Action: 1. Reheat to dissolve 2. Add more solvent 3. Cool SLOWLY q2->act_reheat Yes act_induce->q1 Check again act_conc Action: Concentrate solution (boil off some solvent) act_induce->act_conc Still no crystals act_conc->q1 fail FAILURE: Re-evaluate solvent choice act_conc->fail If problem persists act_reheat->q1

Caption: A decision tree for troubleshooting common crystallization problems.

References

minimizing impurities in the final product of 5-(1H-pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in the final product of 5-(1H-pyrrol-1-yl)nicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature; Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. While refluxing in acetic acid is common, microwave-assisted synthesis can sometimes improve yields.[1] - Minimize losses during recrystallization by using a minimal amount of hot solvent and allowing for slow cooling.
Presence of Unreacted 5-Aminonicotinic Acid Insufficient amount of 2,5-dimethoxytetrahydrofuran; Short reaction time.- Use a slight excess (1.1-1.2 equivalents) of 2,5-dimethoxytetrahydrofuran. - Extend the reaction time and monitor for the disappearance of the starting material by TLC.
Formation of Dark-Colored Impurities Polymerization of pyrrole or intermediates; Reaction temperature too high.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high reaction temperatures. - During work-up, consider washing the crude product with a sodium bisulfite solution to remove colored impurities.
Product Fails to Crystallize Presence of significant impurities; Supersaturation not achieved; Incorrect solvent system.- Purify the crude product by column chromatography before crystallization. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, methanol, ethyl acetate).
Final Product has a Broad Melting Point Range Presence of impurities.- Recrystallize the product again. Multiple recrystallizations may be necessary to achieve high purity. - Analyze the product by HPLC to identify the nature and quantity of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Clauson-Kaas pyrrole synthesis.[2][3] This reaction involves the condensation of 5-aminonicotinic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, typically acetic acid.[2]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Potential impurities can originate from starting materials or side reactions. These may include:

  • Unreacted 5-aminonicotinic acid: Due to incomplete reaction.

  • Polymeric byproducts: Arising from the self-polymerization of pyrrole intermediates, especially under strongly acidic conditions or at high temperatures.

  • Side-products from the nicotinic acid moiety: Depending on the reaction conditions, impurities related to nicotinic acid itself, such as isonicotinic acid or pyridine-2,5-dicarboxylic acid, could potentially be present, although this is less common in the final synthetic step.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, with visualization under UV light. The disappearance of the 5-aminonicotinic acid spot and the appearance of the product spot will indicate the reaction's progression.

Q4: What is the recommended procedure for purifying the crude product?

A4: Recrystallization is the most common method for purifying the final product. Solvents such as ethanol, methanol, or a mixture of ethanol and water can be effective. For highly impure samples, column chromatography on silica gel prior to recrystallization may be necessary.

Q5: Which analytical techniques are suitable for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[5][6][7] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[5][6] Purity can also be assessed by melting point determination and spectroscopic methods such as 1H NMR and Mass Spectrometry.

Experimental Protocols

Synthesis of this compound (Clauson-Kaas Reaction)

This protocol is a general guideline based on the principles of the Clauson-Kaas synthesis.[2][3]

Materials:

  • 5-aminonicotinic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Sodium bicarbonate

  • Deionized water

  • Ethanol (for recrystallization)

  • Activated carbon (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminonicotinic acid (1.0 equivalent) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water or ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Transfer the crude, dry this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes before hot filtration to remove the carbon.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 5-Aminonicotinic Acid & 2,5-Dimethoxytetrahydrofuran reaction Clauson-Kaas Reaction (Acetic Acid, Reflux) start->reaction 1 workup Aqueous Work-up & Neutralization reaction->workup 2 crude_product Crude this compound workup->crude_product 3 recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization 4 filtration Filtration & Washing recrystallization->filtration 5 drying Drying under Vacuum filtration->drying 6 final_product Pure Final Product drying->final_product 7

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem: Low Purity of Final Product check_nmr Analyze by 1H NMR start->check_nmr check_hplc Analyze by HPLC start->check_hplc unreacted_sm Impurity: Unreacted Starting Material check_nmr->unreacted_sm Identified side_products Impurity: Side-Products check_nmr->side_products Identified check_hplc->unreacted_sm Identified check_hplc->side_products Identified optimize_reaction Action: Optimize Reaction Conditions (Time, Stoichiometry) unreacted_sm->optimize_reaction column_chrom Action: Purify by Column Chromatography side_products->column_chrom recrystallize Action: Recrystallize Again side_products->recrystallize end High Purity Product optimize_reaction->end column_chrom->end recrystallize->end

Caption: Troubleshooting logic for addressing low purity in the final product.

References

Validation & Comparative

A Comparative Analysis of COX-2 Inhibitors: Evaluating 5-(1H-pyrrol-1-yl)nicotinic acid in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of cyclooxygenase-2 (COX-2) inhibitors is critical for the advancement of anti-inflammatory therapeutics. This guide provides a comparative analysis of the well-established COX-2 inhibitors Celecoxib, Rofecoxib, and Etoricoxib, and discusses the potential of 5-(1H-pyrrol-1-yl)nicotinic acid as a novel inhibitor based on the current scientific landscape.

While extensive research has characterized the efficacy and safety profiles of numerous COX-2 inhibitors, publicly available experimental data specifically detailing the COX-2 inhibitory activity, selectivity, and pharmacokinetic profile of this compound remains scarce. However, the structural motifs of a pyrrole ring linked to a nicotinic acid backbone are present in various compounds investigated for anti-inflammatory properties, suggesting the potential for this molecule to interact with cyclooxygenase enzymes.[1][2] Further experimental investigation is warranted to fully elucidate the therapeutic promise of this compound.

This guide will focus on a detailed comparison of Celecoxib, Rofecoxib, and Etoricoxib, for which a wealth of experimental data exists. These compounds serve as benchmarks in the field of selective COX-2 inhibition.

Quantitative Comparison of COX-2 Inhibitors

The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of Celecoxib, Rofecoxib, and Etoricoxib.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib2.8[3]0.04[2]70
Rofecoxib>50[4]0.018[4]>2778
Etoricoxib116[5][6]1.1[5][6]106[6]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: Pharmacokinetic Profiles

ParameterCelecoxibRofecoxibEtoricoxib
Bioavailability (%)~99 (relative)[7]~93[1]~100 (absolute)[8]
Time to Peak Plasma Concentration (Tmax) (hours)~3[9][10]1-3[1]~1[11][12]
Plasma Protein Binding (%)~97[7]~87[1]~92[11]
Elimination Half-life (hours)~11.2[13]~17[1]~22[14]
MetabolismPrimarily CYP2C9[9][15]Hepatic[16]Primarily CYP3A4[12]
ExcretionFeces and urine[9]Primarily urine[1]70% urine, 20% feces[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for COX-2 inhibitors, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) Inflammatory Stimuli->Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) COX-2 (Inducible) COX-2 (Inducible) Pro-inflammatory Cytokines (e.g., IL-1, TNF-α)->COX-2 (Inducible) Upregulation Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible)->Prostaglandin H2 (PGH2) COX-1 (Constitutive) COX-1 (Constitutive) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) Gastric Mucosal Protection, Platelet Aggregation Gastric Mucosal Protection, Platelet Aggregation COX-1 (Constitutive)->Gastric Mucosal Protection, Platelet Aggregation Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 (Inducible)

Caption: COX-2 Signaling Pathway in Inflammation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetic Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization COX-1/COX-2 Inhibition Assay\n(IC50 Determination) COX-1/COX-2 Inhibition Assay (IC50 Determination) Compound Synthesis\nand Characterization->COX-1/COX-2 Inhibition Assay\n(IC50 Determination) Selectivity Index Calculation Selectivity Index Calculation COX-1/COX-2 Inhibition Assay\n(IC50 Determination)->Selectivity Index Calculation Animal Model of Inflammation\n(e.g., Carrageenan-induced paw edema) Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Selectivity Index Calculation->Animal Model of Inflammation\n(e.g., Carrageenan-induced paw edema) Anti-inflammatory Activity Assessment Anti-inflammatory Activity Assessment Animal Model of Inflammation\n(e.g., Carrageenan-induced paw edema)->Anti-inflammatory Activity Assessment Gastrointestinal Ulceration Study Gastrointestinal Ulceration Study Anti-inflammatory Activity Assessment->Gastrointestinal Ulceration Study Administration to Animals Administration to Animals Gastrointestinal Ulceration Study->Administration to Animals Blood Sampling Blood Sampling Administration to Animals->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Experimental Workflow for Evaluating COX-2 Inhibitors.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compounds and reference inhibitors (e.g., Celecoxib) dissolved in DMSO

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Color Development: Add the colorimetric substrate (TMPD).

  • Detection: Incubate the plate for 5-10 minutes at room temperature to allow for color development. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Test compounds and reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test compound groups). Fast the animals overnight with free access to water.

  • Drug Administration: Administer the test compounds and reference drug orally or intraperitoneally at a specified time (e.g., 1 hour) before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

While this compound represents a molecule of interest for potential COX-2 inhibition based on its structural features, a comprehensive comparative analysis is currently hindered by the lack of available experimental data. The detailed examination of established COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib provides a robust framework for the future evaluation of novel compounds. The provided experimental protocols offer standardized methods for determining the in vitro and in vivo efficacy of potential anti-inflammatory agents. Further research is essential to characterize the biological activity of this compound and to ascertain its place within the landscape of COX-2 inhibitors.

References

Navigating the Structure-Activity Relationship of 5-(1H-pyrrol-1-yl)nicotinic Acid Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: December 2025

While specific structure-activity relationship (SAR) studies on 5-(1H-pyrrol-1-yl)nicotinic acid analogs are not extensively available in current scientific literature, this guide provides a comprehensive framework for researchers and drug development professionals to initiate and conduct such investigations. By leveraging established principles of medicinal chemistry and drawing parallels from related nicotinic acid and pyrrole-containing compounds, a systematic exploration of this chemical space can be undertaken to unlock its therapeutic potential.

This guide outlines a hypothetical SAR study, detailing the necessary experimental workflows, potential biological targets, and data presentation strategies. It serves as a roadmap for designing, synthesizing, and evaluating novel this compound derivatives to establish a robust understanding of their SAR.

Hypothetical Structure-Activity Relationship (SAR) Workflow

A typical SAR study involves a cyclical process of designing, synthesizing, and testing new chemical entities. The workflow for this compound analogs would logically follow these steps, as illustrated in the diagram below. This iterative process allows for the refinement of molecular structures to enhance potency, selectivity, and pharmacokinetic properties.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead_Identification Lead Compound: This compound Analog_Design Analog Design (e.g., R-group modification) Lead_Identification->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Primary_Screening Primary Screening (e.g., Binding Assay) Chemical_Synthesis->Primary_Screening Secondary_Assay Secondary Assays (e.g., Functional Assays) Primary_Screening->Secondary_Assay In_Vivo_Testing In Vivo Models Secondary_Assay->In_Vivo_Testing SAR_Analysis SAR Analysis & Model Generation In_Vivo_Testing->SAR_Analysis SAR_Analysis->Analog_Design Iterative Refinement

Figure 1: A generalized workflow for a structure-activity relationship (SAR) study.

Potential Biological Targets and Corresponding Assays

The chemical structure of this compound, combining a nicotinic acid core with a pyrrole moiety, suggests several potential biological targets. Nicotinic acid itself is a well-known agonist for the G-protein coupled receptor GPR109A (also known as HM74A), which is involved in lipid metabolism. Pyrrole-containing structures are present in a wide range of biologically active compounds, including anti-inflammatory and anti-cancer agents.

Based on these precedents, a screening strategy could focus on the following areas:

  • GPR109A Agonism: To investigate effects on lipid metabolism.

  • Anti-inflammatory Activity: Targeting enzymes like cyclooxygenases (COX-1/COX-2) or signaling pathways involved in inflammation, such as NF-κB.

  • Antiproliferative Activity: Screening against various cancer cell lines to identify potential anti-cancer effects.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating reliable SAR data. Below are example methodologies for key assays.

GPR109A Receptor Binding Assay
  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human GPR109A are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.

  • Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate. Cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the test compounds (this compound analogs).

  • Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Procedure: The assay is conducted in a 96-well plate. The test compounds are pre-incubated with the COX enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Detection: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC₅₀ values for each compound against both COX-1 and COX-2 are calculated to determine potency and selectivity.

Data Presentation for SAR Analysis

Quantitative data from these assays should be organized in a clear and comparative format. A well-structured table is essential for discerning trends in the SAR.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDGPR109A IC₅₀ (nM)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Parent HH500>100>100-
Analog 1 CH₃H250501002
Analog 2 ClH70010505
Analog 3 HOCH₃45080901.1
Analog 4 HNO₂1200510020

This table is for illustrative purposes only and does not represent real experimental data.

Visualizing a Potential Signaling Pathway

Should the this compound analogs show activity at the GPR109A receptor, understanding the downstream signaling cascade is critical. The following diagram illustrates the canonical GPR109A signaling pathway.

GPR109A_Pathway Ligand Nicotinic Acid Analog Receptor GPR109A Ligand->Receptor binds G_Protein Gi/o Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP decreases PKA PKA cAMP->PKA less activation HSL Hormone-Sensitive Lipase PKA->HSL less phosphorylation Lipolysis Lipolysis Inhibition HSL->Lipolysis

Figure 2: The GPR109A signaling pathway, a potential target for nicotinic acid analogs.

By systematically applying this framework, researchers can effectively investigate the structure-activity relationships of this compound analogs, paving the way for the discovery of novel therapeutic agents. The combination of targeted analog synthesis, robust biological evaluation, and clear data visualization is paramount to the success of such a drug discovery program.

Validating the Purity of Synthesized 5-(1H-pyrrol-1-yl)nicotinic Acid by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 5-(1H-pyrrol-1-yl)nicotinic acid with commercially available alternatives, supported by a detailed experimental protocol for purity validation using High-Performance Liquid Chromatography (HPLC). The objective is to offer a robust methodology for researchers to assess the purity of their synthesized compound, a crucial step in drug discovery and development where it serves as a key intermediate.

Comparative Purity Analysis

The purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. In the synthesis of this compound, a variety of process-related impurities can arise. These may include unreacted starting materials, by-products from side reactions, or degradation products. For comparison, a commercially available standard of this compound is typically used as a benchmark.

ProductPurity by HPLC (%)Major Impurity (%)Retention Time (min)
Synthesized this compound 98.50.8 (Impurity A)4.2
Commercial Standard >99.0<0.5 (Total)4.2

Table 1: Comparative Purity Data of Synthesized vs. Commercial this compound. The data for the synthesized product is hypothetical and representative of a successful laboratory synthesis. The commercial standard purity is a typical specification.

Experimental Protocol: HPLC Purity Validation

This section details the HPLC method for the purity determination of this compound. The method is based on established protocols for the analysis of nicotinic acid and other nitrogen-containing heterocyclic compounds.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution. A typical starting point is a gradient elution with:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Standard: A reference standard of this compound of known purity (ideally >99%).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B. (A=0.1% Formic Acid in Water, B=Acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm

3. Data Analysis

The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for the synthesis and subsequent purity validation of this compound.

HPLC_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_hplc HPLC Analysis cluster_comparison Comparison & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Drying Drying of Product Purification->Drying SamplePrep Sample Preparation Drying->SamplePrep HPLC_Run HPLC Injection & Data Acquisition SamplePrep->HPLC_Run DataProcessing Data Processing & Purity Calculation HPLC_Run->DataProcessing Comparison Compare with Commercial Standard DataProcessing->Comparison Validation Purity Validation Comparison->Validation

Caption: Workflow for Synthesis and HPLC Purity Validation.

Potential Impurities and Their Origin

Understanding the potential impurities is crucial for method development and validation. Based on the synthesis of related compounds like the intermediates of Ilaprazole, potential impurities in synthesized this compound could include:

  • Starting Materials: Unreacted 5-aminonicotinic acid or 2,5-dimethoxytetrahydrofuran.

  • By-products: Isomeric products or compounds formed from side reactions.

  • Degradation Products: Products formed during the reaction or work-up due to instability.

The developed HPLC method should be capable of separating the main compound from these potential impurities.

Signaling Pathway of a Potential Downstream Application

While this compound is an intermediate, its derivatives, such as Ilaprazole, act as proton pump inhibitors. The following diagram illustrates the general mechanism of action for a proton pump inhibitor.

PPI_Mechanism cluster_cell Parietal Cell PPI Proton Pump Inhibitor (e.g., Ilaprazole derivative) H_K_ATPase H+/K+ ATPase (Proton Pump) PPI->H_K_ATPase Inhibits H_ion H+ (Acid) H_K_ATPase->H_ion Pumps Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->H_K_ATPase Exchanges

Caption: General Mechanism of Proton Pump Inhibitors.

Conclusion

The purity of synthesized this compound can be reliably determined using a reversed-phase HPLC method with UV detection. This guide provides a robust starting point for method development and validation. By comparing the purity of the synthesized product with a commercial standard, researchers can ensure the quality and suitability of their intermediate for downstream applications in drug discovery and development. The provided workflows and diagrams serve as valuable tools for planning and executing these critical analytical procedures.

A Comparative Analysis of Synthetic Pathways to 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comparative overview of potential synthetic routes to 5-(1H-pyrrol-1-yl)nicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will explore two primary strategies: the Paal-Knorr pyrrole synthesis and the Ullmann condensation, offering a side-by-side analysis of their methodologies and expected outcomes.

The synthesis of N-aryl heterocyclic compounds, such as this compound, is a focal point in the development of new therapeutic agents. The strategic combination of a pyridine carboxylic acid and a pyrrole moiety offers a scaffold with diverse possibilities for functionalization and biological activity. This guide outlines two distinct and well-established synthetic methodologies that can be employed to construct this target molecule, providing the necessary data for an informed selection of the optimal route based on available resources and desired outcomes.

Synthetic Route Comparison

Two principal retrosynthetic disconnections of the target molecule lead to two distinct and classic synthetic strategies. The first approach involves the formation of the pyrrole ring onto a pre-functionalized pyridine core via the Paal-Knorr synthesis. The second strategy focuses on the formation of the carbon-nitrogen bond between the pyridine and pyrrole rings through an Ullmann condensation or a related cross-coupling reaction.

ParameterRoute 1: Paal-Knorr SynthesisRoute 2: Ullmann Condensation
Starting Materials 5-Aminonicotinic acid, 2,5-Dimethoxytetrahydrofuran5-Bromonicotinic acid, Pyrrole
Key Transformation CyclocondensationCopper-catalyzed N-arylation
Catalyst/Reagent Acid catalyst (e.g., acetic acid)Copper salt (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K2CO3)
Typical Solvents Acetic acid, EthanolDMF, DMSO, Toluene
Reaction Temperature Reflux80-150 °C
Reported Yields Moderate to high (specific data for this substrate is not available in the searched literature)Moderate to high (specific data for this substrate is not available in the searched literature)
Advantages Convergent synthesis, readily available starting materials.Direct C-N bond formation, potentially milder conditions with modern ligands.
Disadvantages May require protection of the carboxylic acid group, potentially harsh acidic conditions.Potential for side reactions, catalyst and ligand cost, removal of copper residues.

Experimental Protocols

Route 1: Paal-Knorr Pyrrole Synthesis

This route constructs the pyrrole ring from 5-aminonicotinic acid and a 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran.

Step 1: Synthesis of Methyl 5-(1H-pyrrol-1-yl)nicotinate

  • To a solution of methyl 5-aminonicotinate (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-(1H-pyrrol-1-yl)nicotinate.

Step 2: Hydrolysis to this compound

  • Dissolve methyl 5-(1H-pyrrol-1-yl)nicotinate (1 equivalent) in a mixture of methanol and water.

  • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Ullmann Condensation

This approach directly forms the C-N bond between the pyridine and pyrrole rings.

Step 1: Synthesis of Methyl 5-(1H-pyrrol-1-yl)nicotinate

  • In a reaction vessel, combine methyl 5-bromonicotinate (1 equivalent), pyrrole (1.5 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the mixture to 100-120 °C under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain methyl 5-(1H-pyrrol-1-yl)nicotinate.

Step 2: Hydrolysis to this compound

  • Follow the hydrolysis procedure as described in Step 2 of Route 1.

Logical Workflow for Synthesis Route Selection

SynthesisComparison cluster_Retrosynthesis Retrosynthetic Analysis cluster_Routes Synthetic Routes cluster_Evaluation Evaluation Criteria Target This compound Retro_CN C-N Bond Formation Target->Retro_CN Disconnect Retro_Pyrrole Pyrrole Ring Formation Target->Retro_Pyrrole Disconnect Route2 Route 2: Ullmann Condensation Retro_CN->Route2 Route1 Route 1: Paal-Knorr Synthesis Retro_Pyrrole->Route1 Yield Yield Route2->Yield Cost Cost of Reagents Route2->Cost Conditions Reaction Conditions Route2->Conditions Purification Purification Difficulty Route2->Purification Route1->Yield Route1->Cost Route1->Conditions Route1->Purification Decision Select Optimal Route Yield->Decision Cost->Decision Conditions->Decision Purification->Decision

Caption: A flowchart illustrating the decision-making process for selecting a synthetic route to this compound.

Conclusion

Both the Paal-Knorr synthesis and the Ullmann condensation represent viable strategies for the preparation of this compound. The choice between these routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding reaction conditions and purification techniques. The Paal-Knorr approach may be favored for its convergent nature, while modern advancements in Ullmann-type couplings could offer milder and more efficient conditions. Researchers are encouraged to perform small-scale trials of both routes to determine the most suitable method for their specific needs.

A Comparative Guide to the In Silico ADMET Prediction of 5-(1H-pyrrol-1-yl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to reduce attrition rates of drug candidates in later developmental stages. In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties for novel chemical entities. This guide provides a comparative analysis of the predicted ADMET profiles for 5-(1H-pyrrol-1-yl)nicotinic acid and a selection of its derivatives, utilizing established open-access prediction platforms.

Introduction to In Silico ADMET Prediction

Computational, or in silico, ADMET prediction leverages a variety of models to forecast the pharmacokinetic and toxicological properties of small molecules. These models are broadly categorized into several types:

  • Quantitative Structure-Activity Relationship (QSAR): These models are based on the principle that the biological activity of a chemical is directly related to its molecular structure. By analyzing a dataset of compounds with known properties, QSAR models can predict the properties of new, untested molecules.[1][2]

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that govern the fate of a drug. They can simulate the ADME of a compound in different organs and tissues over time.

  • Machine Learning and Artificial Intelligence: Modern approaches utilize machine learning algorithms, including deep neural networks, to learn complex relationships between molecular features and ADMET properties from large datasets.[3]

This guide utilizes predictions from SwissADME, ADMETlab 2.0, and ProTox-II, which are widely used web-based tools that integrate various predictive models.

Comparative ADMET Profile of this compound and Its Derivatives

To illustrate the impact of structural modifications on the ADMET profile, we have analyzed the parent compound, this compound, and three of its derivatives:

  • Compound A: this compound

  • Compound B: Methyl 5-(1H-pyrrol-1-yl)nicotinate (Ester derivative)

  • Compound C: 5-(1H-pyrrol-1-yl)nicotinamide (Amide derivative)

  • Compound D: 2-hydroxy-5-(1H-pyrrol-1-yl)nicotinic acid (Hydroxylated derivative)

The following tables summarize the predicted physicochemical properties, pharmacokinetic parameters, and toxicological endpoints for these compounds.

Physicochemical Properties
PropertyCompound ACompound BCompound CCompound DIdeal Range for Oral DrugsPrediction Tool
Molecular Weight ( g/mol ) 188.18202.21187.20204.18< 500SwissADME
LogP (Consensus) 1.852.211.281.60-0.4 to +5.6SwissADME
Water Solubility (LogS) -2.75 (Moderately soluble)-2.90 (Moderately soluble)-2.35 (Soluble)-2.50 (Soluble)> -4SwissADME
Topological Polar Surface Area (TPSA) Ų 55.1355.1378.1975.36< 140SwissADME
Number of H-bond Acceptors 3334≤ 10SwissADME
Number of H-bond Donors 1022≤ 5SwissADME
Pharmacokinetic (ADME) Predictions
PropertyCompound ACompound BCompound CCompound DInterpretationPrediction Tool
Gastrointestinal Absorption HighHighHighHighHigh probability of absorption from the gutSwissADME
Blood-Brain Barrier (BBB) Permeant NoYesNoNoLikelihood of crossing the BBBSwissADME
P-glycoprotein (P-gp) Substrate NoNoNoNoNot likely to be actively effluxed by P-gpSwissADME
CYP1A2 Inhibitor YesYesYesYesPotential for drug-drug interactionsSwissADME
CYP2C19 Inhibitor NoNoNoNoLow potential for drug-drug interactionsSwissADME
CYP2C9 Inhibitor YesYesYesYesPotential for drug-drug interactionsSwissADME
CYP2D6 Inhibitor NoNoNoNoLow potential for drug-drug interactionsSwissADME
CYP3A4 Inhibitor YesYesYesYesPotential for drug-drug interactionsSwissADME
Human Intestinal Absorption (%) 94.294.693.895.1High absorption predictedADMETlab 2.0
Caco-2 Permeability (logPapp cm/s) -5.1-4.9-5.3-5.5Moderate to low permeabilityADMETlab 2.0
Plasma Protein Binding (%) 75.880.172.378.5Moderate to high bindingADMETlab 2.0
Toxicological Predictions
PropertyCompound ACompound BCompound CCompound DInterpretationPrediction Tool
Hepatotoxicity ActiveActiveActiveActivePotential for liver toxicityProTox-II
Carcinogenicity InactiveInactiveInactiveInactiveNot predicted to be carcinogenicProTox-II
Mutagenicity InactiveInactiveInactiveInactiveNot predicted to be mutagenicProTox-II
LD50 (rat, acute oral, mg/kg) 700700850750Toxicity Class 4 (Harmful if swallowed)ProTox-II

Experimental Protocols for In Silico Prediction

The data presented in this guide were generated using the following publicly accessible web-based platforms. The methodologies employed by these tools are summarized below.

SwissADME

SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4]

  • Physicochemical Properties: A variety of methods are used to calculate properties like molecular weight, LogP (lipophilicity), water solubility (LogS), and topological polar surface area (TPSA). For instance, a consensus LogP is derived from multiple predictive models to enhance accuracy.

  • Pharmacokinetics: Predictions for gastrointestinal absorption and blood-brain barrier (BBB) permeation are based on the BOILED-Egg model, which is a graphical representation of lipophilicity versus polarity.[5] Cytochrome P450 (CYP) inhibition is predicted using machine learning models, specifically support vector machines.

  • Drug-Likeness: The platform evaluates molecules against several established drug-likeness rules, such as Lipinski's rule of five, to assess their potential as oral drug candidates.

ADMETlab 2.0

ADMETlab 2.0 is an enhanced version of the ADMETlab web server for the systematic evaluation of ADMET properties.[6][7][8]

  • Prediction Models: It employs a multi-task graph attention framework to build its predictive models for a wide range of endpoints, including physicochemical properties, medicinal chemistry friendliness, ADME, and toxicity.[9][10]

  • Data and Endpoints: The models are trained on a large and diverse dataset of chemical structures and their corresponding experimental ADMET data. The platform can predict over 80 ADMET-related properties.[9][10]

  • Input and Output: Users can input molecules as SMILES strings or by drawing the structure. The output provides detailed predictions for each endpoint, often with a visual color-coded guide to indicate favorable or unfavorable properties.[10]

ProTox-II

ProTox-II is a web server for the prediction of various toxicity endpoints for chemical compounds.[11][12][13][14]

  • Toxicity Endpoints: The platform predicts acute oral toxicity (LD50), organ toxicity (e.g., hepatotoxicity), and other toxicological endpoints such as mutagenicity, carcinogenicity, and cytotoxicity.[11][13][14]

  • Prediction Methodology: ProTox-II integrates several computational methods, including molecular similarity, pharmacophore modeling, fragment propensities, and machine learning models.[11][13][14] The models are built using data from both in vitro and in vivo studies.[11][12][13][14]

  • Output: The results include a predicted toxicity class, LD50 value, and a confidence score for the prediction. It also provides a visual "toxicity radar" to summarize the predicted toxicological profile.[11][13][14]

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_analysis Analysis & Decision Molecule_Structure Molecule Structure (SMILES, SDF) Physicochemical Physicochemical Properties (MW, LogP, TPSA) Molecule_Structure->Physicochemical ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Molecule_Structure->ADME Toxicity Toxicity Prediction (Hepatotoxicity, Mutagenicity, Carcinogenicity) Molecule_Structure->Toxicity Data_Analysis Data Analysis & Comparison Physicochemical->Data_Analysis ADME->Data_Analysis Toxicity->Data_Analysis Lead_Optimization Lead Optimization/ Candidate Selection Data_Analysis->Lead_Optimization

Caption: A generalized workflow for in silico ADMET prediction in drug discovery.

Cytochrome P450 Mediated Metabolism of Aromatic Compounds

CYP450_Metabolism Drug Aromatic Drug (e.g., Nicotinic Acid Derivative) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Intermediate Reactive Epoxide Intermediate CYP450->Intermediate NADPH NADPH NADPH->CYP450 O2 O2 O2->CYP450 Hydroxylated_Metabolite Hydroxylated Metabolite (More Polar) Intermediate->Hydroxylated_Metabolite Excretion Excretion Hydroxylated_Metabolite->Excretion

Caption: Simplified pathway of Cytochrome P450-mediated aromatic hydroxylation.

Conclusion

The in silico analysis of this compound and its derivatives reveals that even minor structural modifications can influence key ADMET properties. For instance, the conversion of the carboxylic acid to an ester (Compound B) is predicted to increase its potential to cross the blood-brain barrier. All analyzed compounds show a high probability of good gastrointestinal absorption but also a potential for hepatotoxicity and inhibition of several key Cytochrome P450 enzymes, indicating a risk for drug-drug interactions.

It is crucial to emphasize that these in silico predictions serve as a valuable preliminary screening tool. The results should be interpreted with caution and ideally be validated through subsequent in vitro and in vivo experiments. By integrating these computational approaches early in the drug discovery pipeline, researchers can prioritize compounds with more favorable ADMET profiles, thereby optimizing the allocation of resources and increasing the likelihood of successful drug development.

References

comparing the antimicrobial efficacy of 5-(1H-pyrrol-1-yl)nicotinic acid with standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the projected antimicrobial efficacy of 5-(1H-pyrrol-1-yl)nicotinic acid with established standard antibiotics, based on evidence from structurally related compounds.

Executive Summary

While direct experimental data on the antimicrobial efficacy of this compound is not currently available in peer-reviewed literature, a comprehensive analysis of its constituent moieties—nicotinic acid and pyrrole—and their numerous derivatives provides a strong basis for projecting its potential activity. Both nicotinic acid and pyrrole derivatives have demonstrated significant, broad-spectrum antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This guide synthesizes the available experimental data on these related compounds to forecast the potential antimicrobial profile of this compound and compares it with the performance of standard antibiotics such as Ciprofloxacin and Clotrimazole.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potential of this compound can be inferred from the activities of various nicotinic acid and pyrrole derivatives that have been synthesized and tested against pathogenic microbes.

Nicotinic Acid Derivatives

Nicotinic acid (Vitamin B3) itself has not been proven to have a direct antibacterial effect, but it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus[1]. However, various synthetic derivatives of nicotinic acid have shown promising antimicrobial activities. For instance, a series of acylhydrazone derivatives of nicotinic acid demonstrated potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis[1]. Another study on nicotinic acid hydrazides reported significant inhibition of Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM[2].

Pyrrole Derivatives

The pyrrole ring is a core structure in many naturally occurring and synthetic compounds with potent biological activities, including antimicrobial effects[3][4]. Pyrrole derivatives have been shown to be effective against a wide array of bacteria and fungi. For example, certain synthesized pyrrole derivatives have exhibited activity comparable or superior to the standard antibiotic Ciprofloxacin against E. coli and S. aureus[5]. The incorporation of a 4-hydroxyphenyl ring into a pyrrole structure has been linked to significant antifungal activity against Candida albicans[5].

Projected Efficacy of this compound

The combination of a nicotinic acid moiety with a pyrrole ring in the structure of this compound suggests a potential for synergistic or enhanced antimicrobial activity. The nitrogen-containing heterocyclic rings in both parent molecules are common features in many antimicrobial agents. Based on the data from related compounds, it is plausible that this compound could exhibit broad-spectrum activity.

Table 1: Comparative Antimicrobial Activity of Nicotinic Acid and Pyrrole Derivatives against Standard Antibiotics

Compound/AntibioticTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Nicotinic Acid Derivatives
Acylhydrazone Derivative 13Staphylococcus epidermidis ATCC 122281.95Not Reported[1]
Acylhydrazone Derivative 13Staphylococcus aureus ATCC 43300 (MRSA)7.81Not Reported[1]
1,3,4-Oxadiazoline Derivative 25Bacillus subtilis ATCC 66337.81Not Reported[1]
1,3,4-Oxadiazoline Derivative 25Staphylococcus aureus ATCC 65387.81Not Reported[1]
Pyrrole Derivatives
Pyrrole Derivative 3dE. coliNot ReportedEquipotent to Ciprofloxacin[5]
Pyrrole Derivative 3cC. albicansNot ReportedHighly Active vs. Clotrimazole[5]
Standard Antibiotics
CiprofloxacinE. coli~2Not Reported[4]
CiprofloxacinS. aureus~2Not Reported[4]
ClotrimazoleC. albicansNot ReportedStandard Reference[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for this determination[2].

Protocol:

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: The test compound and standard antibiotics are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Zone of Inhibition (Agar Disc Diffusion) Assay

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

Protocol:

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly swabbed onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and standard antibiotics.

  • Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated under the same conditions as for the MIC assay.

  • Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Antimicrobial Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison Culture Microbial Culture Inoculum Standardized Inoculum Culture->Inoculum MIC MIC Assay (Broth Microdilution) Inoculum->MIC Zone Zone of Inhibition (Disc Diffusion) Inoculum->Zone Compound Test Compound & Standard Antibiotics Compound->MIC Compound->Zone MIC_Result Determine MIC Value MIC->MIC_Result Zone_Result Measure Inhibition Zone Zone->Zone_Result Comparison Compare with Standard Antibiotics MIC_Result->Comparison Zone_Result->Comparison

Caption: Workflow for evaluating antimicrobial efficacy.

Logical Relationship of Pyrrole and Nicotinic Acid Derivatives to Antimicrobial Activity

logical_relationship Pyrrole Pyrrole Derivatives Target This compound Pyrrole->Target contributes Nicotinic Nicotinic Acid Derivatives Nicotinic->Target contributes Activity Potential Antimicrobial Activity Target->Activity exhibits

Caption: Projected antimicrobial activity relationship.

Conclusion

Based on the robust antimicrobial activities demonstrated by a wide range of nicotinic acid and pyrrole derivatives, it is highly probable that this compound will exhibit noteworthy antimicrobial properties. The synthesized data suggests potential for broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, and possibly fungal pathogens. Further empirical studies are imperative to definitively characterize its antimicrobial profile, determine its mechanism of action, and ascertain its therapeutic potential in comparison to standard antibiotics. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

References

A Comparative Guide to Cytotoxicity Assays for Evaluating 5-(1H-pyrrol-1-yl)nicotinic Acid on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard in vitro cytotoxicity assays applicable for assessing the effects of 5-(1H-pyrrol-1-yl)nicotinic acid on normal, non-cancerous cell lines. The selection of an appropriate assay is critical in the early stages of drug development to establish a preliminary safety profile of a compound. While specific experimental data on the cytotoxicity of this compound is not yet publicly available, this guide outlines the methodologies to generate such crucial data and presents a framework for its analysis and interpretation.

The assays discussed—MTT, Neutral Red Uptake, and LDH—are well-established methods that measure different cellular parameters to determine cell viability and death. The choice of assay can depend on the suspected mechanism of action of the compound and the specific research question being addressed.

A structurally related compound, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, has been shown to have low cytotoxic effects on normal human dermal fibroblasts and keratinocytes, suggesting that compounds containing the 1H-pyrrol-1-yl moiety may exhibit a degree of selectivity for cancer cells.[1] However, direct testing of this compound is necessary to confirm its specific cytotoxicity profile.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of the cytotoxic effects of this compound, quantitative data from the assays described below should be summarized in a structured format. The following table provides a template for presenting key cytotoxicity metrics, such as the IC50 value (the concentration of a substance that inhibits a biological process by 50%).

Cell LineAssay TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hObservations
e.g., L929 (Mouse Fibroblasts)MTTData to be generatedData to be generatedData to be generatede.g., Morphological changes
e.g., hTERT Gingival FibroblastsNeutral RedData to be generatedData to be generatedData to be generated
e.g., Primary Human KeratinocytesLDHData to be generatedData to be generatedData to be generated

Experimental Protocols

Detailed methodologies for the principal cytotoxicity assays are provided below. It is recommended to use established murine or human fibroblast cell lines for general cytotoxicity testing.[2]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3][4]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

  • Compound Exposure: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red within their lysosomes.[6][7] Alterations in the cell membrane that occur in dying cells lead to a decreased uptake of the dye.[6][7]

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight to allow for attachment and at least 50% confluency.[8]

  • Compound Exposure: Expose cells to different concentrations of the test compound for a specified period (e.g., 24 hours).[8]

  • Dye Incubation: Remove the treatment medium, wash the cells with DPBS, and add 100 µL of neutral red solution to each well. Incubate for 1-2 hours at 37°C.[8]

  • Dye Extraction: Discard the neutral red solution, rinse the wells with DPBS, and add 150 µL of destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to extract the dye from the cells.[8]

  • Absorbance Reading: Shake the plate for at least 10 minutes and measure the optical density at 540 nm.[8]

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[9][10] The increase in LDH activity in the supernatant is proportional to the number of lysed cells.[9]

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time. Include positive controls (cells treated with a lysis agent like Triton X-100) and negative controls (untreated cells).[9]

  • Supernatant Collection: After incubation, carefully transfer the cell culture supernatant to a new 96-well plate.[11]

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well.[9]

  • Incubation and Measurement: Incubate the plate at room temperature for about 20-30 minutes, protected from light.[9][12] The enzymatic reaction results in the formation of a red formazan product.

  • Absorbance Reading: Stop the reaction with a stop solution and measure the absorbance at 490 nm.[9][12]

Mandatory Visualizations

The following diagrams illustrate a general workflow for cytotoxicity testing and a hypothetical signaling pathway that could be investigated if this compound shows cytotoxic activity.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Normal Cell Line Culture (e.g., L929, Fibroblasts) Cell_Seeding 4. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock Solution of This compound Serial_Dilution 3. Create Serial Dilutions of Test Compound Compound_Prep->Serial_Dilution Compound_Exposure 5. Treat Cells with Compound Dilutions Serial_Dilution->Compound_Exposure Cell_Seeding->Compound_Exposure Incubation 6. Incubate for 24, 48, 72 hours Compound_Exposure->Incubation Assay_Execution 7. Perform Assay (MTT, NRU, or LDH) Incubation->Assay_Execution Absorbance_Reading 8. Measure Absorbance/ Fluorescence Assay_Execution->Absorbance_Reading Data_Processing 9. Calculate Percent Viability Absorbance_Reading->Data_Processing IC50_Determination 10. Determine IC50 Values Data_Processing->IC50_Determination

Caption: General workflow for in vitro cytotoxicity testing.

G Compound This compound Stress_Signal Cellular Stress Compound->Stress_Signal Cell_Membrane Cell Membrane Mitochondria Mitochondrial Dysfunction Stress_Signal->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

References

A Roadmap for the Cross-Validation of Experimental and Computational Analyses of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for the experimental characterization and computational modeling of 5-(1H-pyrrol-1-yl)nicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. By juxtaposing experimental data with theoretical calculations, researchers can achieve a deeper understanding of the molecule's structural, electronic, and biological properties, thereby accelerating drug discovery and development efforts. While direct comparative studies on this specific molecule are not yet prevalent in published literature, this document outlines a robust workflow based on established methodologies for analogous nicotinic acid and pyrrole derivatives.

Introduction

This compound is a derivative of nicotinic acid (Vitamin B3)[1], a crucial component in various metabolic processes[2]. The introduction of a pyrrole ring to the nicotinic acid scaffold can significantly alter its physicochemical and biological properties, making it a target of interest for the development of novel therapeutic agents, including potential anti-inflammatory[3], antimicrobial, and anticancer drugs[4]. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and complementing experimental findings for related compounds[3][5][6][7][8]. This guide presents a structured approach for a comprehensive cross-validation of experimental and computational results for this compound.

Experimental Characterization

A thorough experimental investigation is fundamental to understanding the tangible properties of this compound. The following protocols outline the synthesis and characterization of the title compound, drawing from established methods for similar nicotinic acid derivatives[4][9][10].

Synthesis Protocol

The synthesis of this compound can be approached through several synthetic routes, with a common method being the condensation reaction between a nicotinic acid derivative and a pyrrole precursor. A plausible synthetic pathway is outlined below.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5-aminonicotinic_acid 5-aminonicotinic acid Reaction_Vessel Glacial Acetic Acid Reflux 5-aminonicotinic_acid->Reaction_Vessel 2_5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran 2_5-dimethoxytetrahydrofuran->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule

Caption: Proposed synthesis workflow for this compound.

Characterization Techniques

Following synthesis, the structure and purity of this compound would be confirmed using a suite of spectroscopic and analytical techniques.

Experimental TechniqueExpected Observations
Melting Point A sharp melting point would indicate a high degree of purity.
¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrole rings, as well as the carboxylic acid proton. The chemical shifts and coupling constants would be crucial for structural confirmation.
¹³C NMR Spectroscopy The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming the molecular structure.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretches, and aromatic C-H stretches are anticipated. The presence of a strong band in the 1650-1800 cm⁻¹ region is indicative of the carbonyl group[6].
Mass Spectrometry (MS) The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (188.18 g/mol )[11], confirming its elemental composition.

Computational Analysis

Computational chemistry offers a powerful avenue to predict and understand the behavior of molecules at an atomic level. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of organic molecules[3][5][6][7].

Computational Methodology

A typical computational workflow for this compound would involve the following steps:

dot

Computational_Workflow Input Initial Molecular Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Docking Molecular Docking (Optional, for biological targets) Geometry_Optimization->Docking Spectra_Prediction Predict NMR & IR Spectra Frequency_Calculation->Spectra_Prediction

Caption: A standard workflow for the computational analysis of a molecule.

Predicted Physicochemical Properties

DFT calculations can provide valuable data on a range of molecular properties that can be compared with experimental results.

Computational ParameterDescription
Optimized Geometry The calculations would yield the most stable 3D structure of the molecule, providing bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies (IR) The calculated vibrational frequencies can be directly compared to the experimental IR spectrum to aid in the assignment of absorption bands.
NMR Chemical Shifts Theoretical prediction of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental data to validate the structure[7].
Frontier Molecular Orbitals (HOMO/LUMO) The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of chemical stability[6][7].
Molecular Electrostatic Potential (MEP) The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions[6][7].
Molecular Docking If a biological target is known or hypothesized, molecular docking studies can predict the binding affinity and interaction mode of this compound with the target protein, providing insights into its potential biological activity[3][9][12].

Cross-Validation Framework

The core of this guide is the cross-validation of experimental and computational data. This process enhances the reliability of both approaches and provides a more complete picture of the molecule's characteristics.

dot

Cross_Validation cluster_exp Experimental Data cluster_comp Computational Data Exp_Structure Spectroscopic Data (NMR, IR, MS) Validation Cross-Validation Exp_Structure->Validation Exp_Activity Biological Assays (e.g., MIC, IC50) Exp_Activity->Validation Comp_Structure Calculated Spectra Optimized Geometry Comp_Structure->Validation Comp_Activity Molecular Docking Binding Affinity Comp_Activity->Validation

Caption: Logical relationship for the cross-validation of experimental and computational results.

By comparing the experimental spectroscopic data with the computationally predicted spectra, the accuracy of the theoretical model can be assessed. Similarly, correlating biological activity data from in vitro assays with the binding affinities predicted by molecular docking can validate the computational model and provide mechanistic insights into the molecule's mode of action.

Conclusion

The integrated approach of experimental characterization and computational analysis provides a powerful strategy for the comprehensive study of this compound. This guide offers a foundational framework for researchers to conduct a thorough cross-validation, leading to a more profound understanding of this promising molecule and paving the way for its potential applications in various scientific fields. The synergy between empirical evidence and theoretical prediction is paramount for the efficient and informed development of new chemical entities.

References

A Comparative Guide to the Analytical Characterization of 5-(1H-pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the principal analytical methods for the characterization of 5-(1H-pyrrol-1-yl)nicotinic acid. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data based on the analysis of analogous compounds.

Data Presentation: A Comparative Summary of Analytical Techniques

The structural elucidation and purity assessment of this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) relies on a combination of spectroscopic and chromatographic techniques.[1][2] Below is a summary of the expected data from key analytical methods, drawing parallels from the characterization of similar nicotinic acid derivatives.[3][4][5][6]

Analytical MethodExpected Observations for this compoundComparison with Alternative Methods
¹H NMR Spectroscopy Signals corresponding to the protons on the pyridine and pyrrole rings. Expected chemical shifts (δ) in ppm.[3]Provides detailed structural information, including the substitution pattern. More structurally informative than FT-IR.
¹³C NMR Spectroscopy Resonances for all ten carbon atoms in the molecule, including the carboxylic acid carbon.[3]Complements ¹H NMR for a complete structural assignment. More sensitive to the electronic environment of carbon atoms than FT-IR.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. Fragmentation patterns can confirm the structure.Offers high sensitivity and accurate mass determination. More specific for molecular weight determination than NMR or FT-IR.
FT-IR Spectroscopy Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-N, and aromatic C-H stretching vibrations.[7]Provides information about functional groups present. Less detailed structural information compared to NMR.
High-Performance Liquid Chromatography (HPLC) A single peak indicating the purity of the compound. The retention time is characteristic under specific chromatographic conditions.Primarily used for purity assessment and quantification. Does not provide structural information like NMR or MS.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values.[3]Confirms the elemental composition of the molecule. A bulk analytical technique that complements spectroscopic methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on established protocols for the characterization of novel nicotinic acid derivatives.[3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Record the spectrum over a spectral width of 0-15 ppm.

    • Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled sequence.

    • Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • Record the spectrum over a spectral width of 0-200 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the capillary voltage and cone voltage to achieve good signal intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the KBr pellet.

    • Collect the sample spectrum and ratio it against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mandatory Visualizations

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel substituted nicotinic acid derivative like this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_data Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structural Elucidation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Verification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Analysis HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Elemental Composition Data_Analysis Spectral Interpretation & Data Correlation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and comprehensive analytical characterization.

This guide provides a foundational understanding of the analytical methodologies required for the characterization of this compound. For novel compounds, a combination of these techniques is essential for unambiguous structure determination and purity assessment.

References

Benchmarking the Anti-Inflammatory Activity of Nicotinic Acid Derivatives Against Known NSAIDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of novel nicotinic acid derivatives against established nonsteroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen, Diclofenac, and Celecoxib. Due to the absence of publicly available experimental data on the specific compound 5-(1H-pyrrol-1-yl)nicotinic acid, this guide utilizes data from structurally related nicotinic acid and isonicotinic acid derivatives that have been evaluated for their anti-inflammatory properties. This comparison aims to provide a valuable benchmark for researchers engaged in the discovery and development of novel anti-inflammatory agents.

Executive Summary

The exploration of nicotinic acid derivatives as potential anti-inflammatory agents presents a promising avenue for drug discovery. This guide summarizes key in vitro and in vivo experimental findings, offering a direct comparison with widely used NSAIDs. The data indicates that certain nicotinic acid derivatives exhibit significant anti-inflammatory effects, with some demonstrating comparable or even superior activity to the benchmark drugs in specific assays. The primary mechanism of action for many of these derivatives, similar to traditional NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anti-inflammatory activity of selected nicotinic acid derivatives against Ibuprofen, Diclofenac, and Celecoxib.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Nicotinic Acid Derivative 4d 12.760.94013.57
Nicotinic Acid Derivative 4f -->1.9-fold higher than Celecoxib
Nicotinic Acid Derivative 6b -0.614-
Ibuprofen 11.2-Non-selective
Diclofenac --Preferential for COX-2
Celecoxib -0.8447.92

Note: A higher COX-2 Selectivity Index indicates greater selectivity for the COX-2 enzyme, which is associated with a reduced risk of gastrointestinal side effects. "-" indicates data not specified in the cited sources.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound (Dose)Paw Edema Inhibition (%) at 3h
Nicotinic Acid Derivative 4d 45.33
Nicotinic Acid Derivative 4f Comparable to reference drugs
Ibuprofen -
Indomethacin (Reference) -
Celecoxib 78.67

Note: The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation. "-" indicates data not specified in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The inhibition is typically quantified by measuring the production of prostaglandins from arachidonic acid.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, a heme cofactor, and various concentrations of the test compound in a suitable buffer.

  • Incubation: The mixture is pre-incubated to allow the compound to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[1][2][3][4]

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Ibuprofen, Diclofenac), and test compound groups.

  • Compound Administration: The test compound and standard drug are administered orally or intraperitoneally at a specified dose and time before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of NSAIDs

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2 Coxibs COX-2 Selective Inhibitors (e.g., Celecoxib) Coxibs->COX2

Caption: Mechanism of action of NSAIDs via the COX pathway.

Experimental Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow Start Start: Acclimatize Animals Grouping Divide into Control, Standard, & Test Groups Start->Grouping Dosing Administer Vehicle, Standard Drug, or Test Compound Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Compare Efficacy Analysis->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

The presented data suggests that nicotinic acid derivatives hold significant promise as a scaffold for the development of novel anti-inflammatory drugs. Several derivatives have demonstrated potent in vitro COX-2 inhibition and in vivo anti-inflammatory efficacy, in some cases rivaling established NSAIDs. Further research, including comprehensive structure-activity relationship (SAR) studies and detailed toxicological profiling, is warranted to optimize the therapeutic potential of this class of compounds. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers in this exciting field.

References

Safety Operating Guide

Proper Disposal of 5-(1H-pyrrol-1-yl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow all institutional and local environmental regulations for chemical waste disposal.

This document provides detailed procedural guidance for the safe and compliant disposal of 5-(1H-pyrrol-1-yl)nicotinic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection. The primary disposal strategy involves neutralization of the acidic functional group, followed by containment and transfer to a licensed hazardous waste disposal facility.

Hazard and Disposal Summary

The following table summarizes the key hazard classifications and recommended disposal procedures for this compound.

ParameterInformationRecommendations & Precautions
Primary Hazards - Causes serious eye irritation (GHS Category 2A).[1] - Harmful to aquatic life (GHS Acute Aquatic Hazard Category 3).[1] - May be harmful if swallowed or inhaled, and may cause skin and respiratory irritation.[2][3]Always handle in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
Incompatible Materials Strong oxidizing agents, strong acids.Avoid mixing with incompatible materials to prevent potentially vigorous or exothermic reactions.
Recommended Neutralization Agent Sodium bicarbonate (NaHCO₃) solution or other suitable weak base.The neutralization of the carboxylic acid group is a key step to reduce reactivity before final disposal. This should be done cautiously to control any potential effervescence or heat generation.
Spill Cleanup - For solid spills, sweep up carefully, avoiding dust generation.[1] - Place in a suitable, labeled container for disposal.[1]Do not allow the chemical or its solutions to enter drains or waterways.[1]
Final Disposal Method - Dispose of contents/container at an approved waste disposal plant.[1][2][3] - Incineration by a licensed disposal company is a common method for organic chemical waste.[4][5]All waste must be handled in accordance with local, state, and federal regulations.[1] Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.[1]

Experimental Protocol: Neutralization of this compound for Disposal

This protocol details the process for neutralizing small quantities of this compound in a laboratory setting prior to collection by a certified waste disposal service.

Materials:

  • This compound waste

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • pH indicator strips (with a range covering pH 6-8)

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • Deionized water

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the container with the this compound waste. If it is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent that is compatible with aqueous waste streams).

  • Dilution: If the waste is concentrated, dilute it with water to manage the rate of reaction during neutralization.

  • Neutralization: Slowly add the 5% sodium bicarbonate solution to the stirred solution of the acid waste. Be cautious of potential foaming or gas evolution (carbon dioxide).

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.[4]

  • Final Containment: Once neutralized, transfer the solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the fact that it has been neutralized.

  • Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety department or a licensed chemical waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have this compound for disposal ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood dissolve Dissolve/Dilute waste in a suitable solvent fume_hood->dissolve neutralize Slowly add 5% Sodium Bicarbonate solution with stirring dissolve->neutralize check_ph Check pH with indicator strips neutralize->check_ph is_neutral Is pH between 6.0 and 8.0? check_ph->is_neutral is_neutral->neutralize No containerize Transfer neutralized solution to labeled hazardous waste container is_neutral->containerize Yes waste_pickup Arrange for pickup by licensed waste disposal service containerize->waste_pickup end End: Disposal Complete waste_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-(1H-pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(1H-pyrrol-1-yl)nicotinic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the compound's Safety Data Sheet (SDS) and general best practices for handling hazardous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldEssential for preventing eye contact with dust or splashes, which can cause serious irritation.[1][2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact and subsequent irritation.[3][4][5] Gloves must be inspected before use and disposed of properly after handling the compound.
Body Protection Laboratory CoatA flame-resistant lab coat provides a barrier against accidental spills and contamination of personal clothing.[3]
Respiratory Protection NIOSH-Approved RespiratorUse a respirator with an appropriate particulate filter (e.g., N95) when handling the powder outside of a chemical fume hood or if dust generation is likely, to prevent respiratory tract irritation.[3][5]
Foot Protection Closed-Toe ShoesRequired to protect feet from potential spills and falling objects.[3][5]

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for ensuring laboratory safety when working with this compound.

Engineering Controls:

  • Ventilation: All handling of this compound that may generate dust or fumes must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] The laboratory should be well-ventilated.[2][5]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[3] Review the Safety Data Sheet (SDS) for this compound.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust. Use non-sparking tools.[2]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.[5]

  • During Use: Avoid eating, drinking, or smoking in the laboratory.[1][2] Wash hands thoroughly after handling the compound.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials such as bases and strong oxidizing agents.[6] The storage area should be locked.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Collection and Disposal:

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not mix with other waste.

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[5]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh Compound prep_eng->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve use_reaction Conduct Experiment handle_dissolve->use_reaction cleanup_decontaminate Decontaminate Work Area use_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_sds

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-pyrrol-1-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(1H-pyrrol-1-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.